molecular formula C18H18N2O3 B15583486 SD-70

SD-70

货号: B15583486
分子量: 310.3 g/mol
InChI 键: PBZYAPZLINAHET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-[2-furanyl-(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide is a hydroxyquinoline.

属性

分子式

C18H18N2O3

分子量

310.3 g/mol

IUPAC 名称

N-[furan-2-yl-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide

InChI

InChI=1S/C18H18N2O3/c1-11(2)18(22)20-16(14-6-4-10-23-14)13-8-7-12-5-3-9-19-15(12)17(13)21/h3-11,16,21H,1-2H3,(H,20,22)

InChI 键

PBZYAPZLINAHET-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Unable to Identify "SD-70" in Publicly Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific and medical databases, no specific information could be found for a compound or drug designated "SD-70."

Extensive queries for "this compound" in the context of its mechanism of action, signaling pathways, experimental protocols, and quantitative data did not yield any relevant results. The search results included various unrelated subjects, such as machinery and unrelated pharmaceutical products, but no specific therapeutic agent with the identifier "this compound" was found in the public domain.

This suggests that "this compound" may be:

  • An internal research and development code for a compound that has not yet been publicly disclosed in scientific literature or at conferences.

  • A very new or investigational drug for which information is not yet widely available.

  • A potential misnomer or typographical error in the provided topic.

Without a definitive identification of the "this compound" substance, it is not possible to provide the requested in-depth technical guide on its core mechanism of action, including data presentation, experimental protocols, and visualizations of signaling pathways.

To fulfill this request, more specific information regarding the nature of "this compound" is required. This could include its chemical class, the therapeutic area it is being investigated for, or any associated research institutions or publications.

Dextran 70: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and biological activities of Dextran (B179266) 70. It includes detailed experimental protocols from key studies, quantitative data presented in structured tables, and visualizations of relevant pathways and workflows to support research and development efforts.

Molecular Structure and Synthesis

Dextran 70 is a complex, branched polysaccharide composed of D-glucose units.[1] The primary structure consists of a linear backbone of glucose molecules linked by α-1,6 glycosidic bonds.[2][3] Branching occurs via α-1,3 glycosidic linkages, with these branches typically being only one to two glucose units in length.[4] The degree of branching in native dextran is around 5%, but this percentage decreases as the molecular weight is reduced during processing.[4] Dextran 70 is characterized by an average molecular weight of approximately 70,000 Daltons (Da), with a range typically between 63,000 and 77,000 Da.[5][6]

Dextran is synthesized from sucrose (B13894) by various strains of lactic acid bacteria, most notably Leuconostoc mesenteroides.[2][7] The enzyme dextransucrase, produced by these bacteria, polymerizes the glucose portion of sucrose into the characteristic dextran structure.[2] Low molecular weight dextrans like Dextran 70 are then obtained through the partial acid hydrolysis of high molecular weight native dextran.[2]

Physicochemical and Biological Properties

Dextran 70 is a white, amorphous, and tasteless powder that is highly soluble in water and electrolyte solutions, forming clear, stable solutions.[1][8] It is insoluble in lower alcohols such as ethanol (B145695) and methanol.[9][10] Due to its polymeric and neutral nature, it exerts a significant colloid osmotic pressure, which is fundamental to its primary biological function.[5][9]

Quantitative Properties of Dextran 70
PropertyValueReferences
Average Molecular Weight (Mw) ~70,000 Da (typically 63-77 kDa)[5][6]
Chemical Formula (C6H10O5)n[2]
Solubility Highly soluble in water; insoluble in monohydric alcohols.[1][9][10]
Intrinsic Viscosity (25°C) 0.21 - 0.26[8]
pH (in aqueous solution) 5.0 - 7.0[8]
Specific Optical Rotation [α]D (25°C) +195° to +201°[9]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Dextran 70 is as a plasma volume expander.[11][12] When administered intravenously, its high molecular weight prevents it from easily crossing capillary walls, thereby exerting a colloidal osmotic pressure that draws fluid from the interstitial space into the intravascular compartment.[5][9][12] This action increases blood volume, which is crucial in treating hypovolemia from shock, burns, or hemorrhage.[12][13][14]

Beyond its osmotic effects, Dextran 70 also possesses antithrombotic properties.[13][14] It reduces blood viscosity, inhibits platelet adhesiveness, and decreases erythrocyte aggregation.[13][14] Dextran can also alter the structure of thrombi, making them more susceptible to lysis.[15]

Endocytic Pathway

Studies using fluorescently labeled Dextran 70 (Dex70) have elucidated its cellular uptake mechanism. Dex70 is predominantly internalized by cells via macropinocytosis, an endocytic process that is clathrin- and dynamin-independent.[16] This makes Dex70 a useful marker for studying this specific fluid-phase endocytosis pathway.[16]

G cluster_membrane Plasma Membrane ruffling Membrane Ruffling cup Macropinocytic Cup Formation ruffling->cup vesicle Macropinosome (containing Dextran 70) cup->vesicle amiloride Amiloride-Sensitive cup->amiloride clathrin Clathrin-Independent cup->clathrin dynamin Dynamin-Independent cup->dynamin post_events Post-Endocytic Events (e.g., lysosomal fusion) vesicle->post_events dextran Dextran 70 (Extracellular) dextran->ruffling G start Enroll 40 Cardiac Surgery Patients random Randomization (Double-Blind) start->random groupA Group A (n=20) Dextran 70 Infusion random->groupA groupB Group B (n=20) Gelatin Infusion (Control) random->groupB cpb Cardiopulmonary Bypass (CPB) Procedure groupA->cpb groupB->cpb sampling Perioperative Blood Sampling cpb->sampling analysis Measure Plasma Levels of Inflammatory Biomarkers & Troponin-I sampling->analysis end Statistical Comparison of Groups analysis->end G structure Core Structure: Branched α-1,6 Glucan Polymer mw High Molecular Weight (~70 kDa) structure->mw solubility High Water Solubility (Neutral Polysaccharide) structure->solubility branching Branched Structure structure->branching osmosis Colloidal Osmotic Pressure mw->osmosis viscosity Reduces Blood Viscosity mw->viscosity endocytosis Uptake via Macropinocytosis mw->endocytosis solubility->osmosis platelet Inhibits Platelet Adhesion branching->platelet pve Application: Plasma Volume Expansion osmosis->pve anti_thromb Application: Thrombosis Prophylaxis viscosity->anti_thromb platelet->anti_thromb research Application: Research Tool (Permeability, Endocytosis) endocytosis->research

References

The Discovery and Synthesis of SD-36: A Potent and Selective STAT3 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated, yet historically challenging, therapeutic target implicated in a variety of human cancers and inflammatory diseases. Traditional small molecule inhibitors have struggled to achieve desired efficacy and selectivity. This whitepaper details the discovery and synthesis of SD-36, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of STAT3. By coopting the cellular ubiquitin-proteasome system, SD-36 offers a novel and effective modality for targeting STAT3, demonstrating significant anti-tumor activity in preclinical models. This document provides an in-depth guide to the core data, experimental protocols, and underlying mechanisms of action of SD-36 for researchers, scientists, and drug development professionals.

Introduction

The STAT3 signaling pathway plays a critical role in regulating gene expression involved in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention. However, the development of effective STAT3 inhibitors has been hampered by challenges in achieving sufficient potency and selectivity.

The advent of PROTAC technology has provided a new avenue for targeting "undruggable" proteins. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. SD-36 was developed as a PROTAC that selectively degrades STAT3.[1][2][3] It is composed of a high-affinity STAT3 inhibitor, SI-109, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4] This design allows SD-36 to effectively induce the degradation of STAT3 at nanomolar concentrations, leading to potent anti-tumor effects in preclinical models of leukemia and lymphoma.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for SD-36 and its constituent components.

Table 1: Binding Affinity and Degradation Potency of SD-36

CompoundTargetAssay TypeValueReference
SD-36 STAT3Kd~50 nM[4]
STAT1Kd~1-2 µM
STAT4Kd~1-2 µM
MOLM-16 cellsDC50 (STAT3)0.06 µM
SU-DHL-1 cellsDC50 (STAT3)28 nM
SI-109 STAT3Ki9 nM
SD-36Me (inactive control) MOLM-16 cellsDC50 (STAT3)> 10 µM

Table 2: In Vitro Cellular Activity of SD-36

Cell LineAssay TypeValueTreatment ConditionsReference
MOLM-16 IC50 (Growth Inhibition)13 nM4 days
SU-DHL-1 IC50 (Growth Inhibition)0.61 µM4 days
MOLM-16 STAT3 Degradation>90%250 nM, 4 hours
SU-DHL-1 STAT3 Degradation>50%250 nM, 7 hours

Experimental Protocols

Synthesis of SD-36

The synthesis of SD-36 involves the coupling of the STAT3 inhibitor SI-109 with a pomalidomide-based ligand for the Cereblon E3 ligase via a linker.

Protocol for Synthesis of SI-109 (STAT3 Inhibitor): The synthesis of SI-109 is a multi-step process. A detailed protocol would be proprietary to the discovering institution. However, the general approach involves the synthesis of a bicyclic ring system that correctly orients the difluoromethylphosphonic acid and glutamine moieties for optimal interaction with the STAT3 SH2 domain.

Protocol for Synthesis of Pomalidomide-based Cereblon Ligand: The synthesis of pomalidomide (B1683931) analogs for PROTACs typically involves the condensation of a substituted 3-fluorophthalic anhydride (B1165640) with a protected glutamine derivative, followed by cyclization and deprotection.

Protocol for Coupling SI-109 and Cereblon Ligand:

  • Activate the carboxylic acid on the linker attached to the pomalidomide analog using a coupling reagent such as HATU in the presence of an amine base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).

  • Add SI-109 to the reaction mixture. The primary amine on SI-109 will react with the activated ester to form a stable amide bond, yielding the final PROTAC molecule, SD-36.

  • Purify the final product using reverse-phase HPLC.

  • Confirm the structure and purity of SD-36 by 1H NMR and LC-MS.

Cell Culture

MOLM-16 Cells:

  • Culture MOLM-16 cells in RPMI-1640 medium supplemented with 20% heat-inactivated fetal bovine serum (FBS).

  • Maintain cell density between 0.2 x 106 and 0.8 x 106 cells/mL.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture every 2-5 days by splitting the culture 1:2 to 1:4.

SU-DHL-1 Cells:

  • Culture SU-DHL-1 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Maintain cell density between 1.0 x 106 and 1.5 x 106 cells/mL.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture every 2-3 days by adding fresh medium.

Western Blotting for STAT3 Degradation
  • Seed cells in 6-well plates and allow them to adhere (if applicable) or reach the desired density.

  • Treat cells with varying concentrations of SD-36, SD-36Me (inactive control), or vehicle (DMSO) for the indicated times.

  • Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against STAT3 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
  • Lyse treated cells using the provided lysis buffer supplemented with phosphatase inhibitors.

  • Incubate the cell lysates on an orbital shaker for 30 minutes at room temperature.

  • Transfer 15 µL of lysate to a 384-well assay plate.

  • Add 5 µL of the antibody mix containing a Europium-labeled anti-STAT3 antibody and a far-red acceptor-labeled anti-STAT3 antibody.

  • Incubate the plate for 4 hours at room temperature.

  • Measure the TR-FRET signal at 665 nm and 615 nm using a plate reader with lamp excitation. The ratio of the signals is proportional to the amount of STAT3 protein.

In Vivo Xenograft Tumor Model
  • Subcutaneously inject 5-10 x 106 MOLM-16 or SU-DHL-1 cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer SD-36 or vehicle control intravenously or intraperitoneally at the specified dose and schedule.

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and harvest tumors for pharmacodynamic analysis (e.g., Western blotting for STAT3 levels).

Visualizations

Signaling Pathway and Mechanism of Action

SD36_Mechanism_of_Action cluster_Cell Cellular Environment cluster_Pathway STAT3 Signaling STAT3 STAT3 (Target Protein) SD36 SD-36 (PROTAC) STAT3->SD36 Binds to Ub Ubiquitin Proteasome 26S Proteasome STAT3->Proteasome Degradation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization CRBN Cereblon (E3 Ligase) SD36->CRBN Forms Ternary Complex CRBN->STAT3 Ubiquitination CRBN->SD36 Binds to Degraded_STAT3 Degraded STAT3 Peptides Proteasome->Degraded_STAT3 Proteasome->pSTAT3 Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates JAK->STAT3 Phosphorylates Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates

Caption: Mechanism of action of SD-36 and its effect on the STAT3 signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of SD-36 Binding_Assay Binding Affinity Assay (TR-FRET) Synthesis->Binding_Assay Cell_Culture Cell Culture (MOLM-16, SU-DHL-1) Synthesis->Cell_Culture Degradation_Assay STAT3 Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Xenograft_Model Xenograft Tumor Model (Immunodeficient Mice) Degradation_Assay->Xenograft_Model Viability_Assay->Xenograft_Model Treatment SD-36 Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor STAT3 Levels) Treatment->PD_Analysis

Caption: A typical experimental workflow for the characterization of SD-36.

Logical Relationship of PROTAC Action

PROTAC_Logic SD36 SD-36 STAT3_Binding Binds to STAT3 SH2 Domain SD36->STAT3_Binding CRBN_Binding Binds to Cereblon (CRBN) SD36->CRBN_Binding Ternary_Complex Formation of STAT3-SD36-CRBN Ternary Complex STAT3_Binding->Ternary_Complex CRBN_Binding->Ternary_Complex Ubiquitination Polyubiquitination of STAT3 Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation of STAT3 Ubiquitination->Proteasomal_Degradation Signaling_Inhibition Inhibition of STAT3 Signaling Pathway Proteasomal_Degradation->Signaling_Inhibition Anti_Tumor_Activity Anti-Tumor Activity Signaling_Inhibition->Anti_Tumor_Activity

Caption: Logical flow of the PROTAC-mediated degradation of STAT3 by SD-36.

Conclusion

SD-36 represents a significant advancement in the targeted therapy of STAT3-driven diseases. As a potent and selective STAT3 degrader, it overcomes many of the limitations of traditional inhibitors. The data presented in this whitepaper demonstrate its robust preclinical activity and provide a solid foundation for its further development. The detailed protocols and mechanistic insights offered herein are intended to facilitate further research and development in the field of targeted protein degradation and STAT3-related pathologies.

References

SD-70 Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation of SD-70, a small molecule inhibitor with demonstrated therapeutic potential in prostate cancer and acute myeloid leukemia (AML). This compound has been identified as an inhibitor of the histone lysine (B10760008) demethylase KDM4C. This guide details the experimental methodologies employed to elucidate its mechanism of action, validate its cellular and in vivo efficacy, and characterize its impact on key signaling pathways. Quantitative data from seminal studies are summarized, and detailed experimental protocols are provided to facilitate the replication and further investigation of this compound's biological activities.

Introduction

This compound is a synthetic chemical compound initially identified through a functional phenotypic screen for inhibitors of tumor translocation events. Subsequent research has established its primary molecular target as KDM4C (also known as JMJD2C), a member of the Jumonji domain-containing histone demethylase family. KDM4C plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Dysregulation of KDM4C has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.

This guide will explore the two primary cancer types where this compound has been investigated: castration-resistant prostate cancer (CRPC) and MLL-rearranged acute myeloid leukemia (AML). In prostate cancer, this compound has been shown to inhibit the transcriptional program of the androgen receptor (AR), a key driver of disease progression. In AML, this compound demonstrates synergistic anti-leukemic activity when combined with other targeted agents, primarily by downregulating MYC target genes.

Target Identification: Chem-Seq

A pivotal technique used to identify the genomic targets of this compound was Chemical affinity capture and massively parallel DNA sequencing (Chem-seq). This method allows for the genome-wide localization of a drug, providing insights into its mechanism of action.

Experimental Protocol: Chem-seq for this compound

Objective: To identify the genomic binding sites of this compound.

Methodology:

  • Synthesis of Biotinylated this compound: this compound was resynthesized with a biotin (B1667282) tag to enable affinity capture.

  • Cell Culture and Treatment: LNCaP prostate cancer cells were treated with 10 µM biotinylated this compound for 2 hours, followed by treatment with 100 nM dihydrotestosterone (B1667394) (DHT) for 1 hour to stimulate androgen receptor signaling.

  • Cross-linking: Cells were cross-linked with 1% formaldehyde (B43269) for 15 minutes at room temperature to fix protein-DNA and drug-protein-DNA complexes.

  • Chromatin Preparation: Cells were lysed, and the chromatin was sonicated to generate fragments of an appropriate size for sequencing.

  • Affinity Capture: The soluble chromatin was incubated with streptavidin-coated magnetic beads to capture the biotin-SD70-bound genomic regions.

  • DNA Purification: The captured DNA was eluted from the beads and purified.

  • Sequencing and Analysis: The purified DNA fragments were sequenced using a massively parallel sequencing platform. The resulting sequences were aligned to the human genome, and peak calling algorithms were used to identify regions of this compound enrichment.

Target Validation in Prostate Cancer

In prostate cancer, this compound's primary mechanism of action is the inhibition of KDM4C, which in turn modulates the activity of the androgen receptor signaling pathway.

In Vitro Validation
Assay Cell Line Treatment Result Reference
KDM4C Inhibition (IC50) -This compound30 µM
Cell Viability CWR22Rv1This compound (10 µM)9% cell survival
PC3This compound (2 µM)14% cell survival
DU145This compound (2 µM)26% cell survival
In Vivo Validation

Objective: To evaluate the in vivo efficacy of this compound in a castration-resistant prostate cancer model.

Methodology:

  • Cell Culture: CWR22Rv1 human prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Animal Model: Male BALB/c nude mice are used for tumor implantation.

  • Cell Implantation: A suspension of 3 x 10^6 CWR22Rv1 cells in a 1:1 mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

  • Drug Administration: The treatment group receives intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg daily. The control group receives a vehicle control.

  • Tumor Monitoring: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis.

Model Treatment Metric Result Reference
CWR22Rv1 Xenograft This compound (10 mg/kg/day, i.p.)Tumor Growth InhibitionSignificant inhibition of tumor growth compared to vehicle control (P < 0.01)
Signaling Pathway

This compound inhibits KDM4C, leading to an increase in H3K9me3, a repressive histone mark. This epigenetic modification results in the suppression of the androgen receptor (AR) transcriptional program, which is critical for the growth and survival of prostate cancer cells.

KDM4C_AR_Pathway SD70 This compound KDM4C KDM4C SD70->KDM4C inhibits H3K9me3 H3K9me3 (repressive mark) KDM4C->H3K9me3 demethylates AR_program Androgen Receptor (AR) Transcriptional Program H3K9me3->AR_program represses PCa_growth Prostate Cancer Cell Growth & Survival AR_program->PCa_growth promotes

Unable to Locate Data for In-Depth Technical Guide on "SD-70"

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for preliminary in vitro studies and related data for a compound designated "SD-70," no specific information matching this identifier could be located in the public domain.

Efforts to gather quantitative data, experimental protocols, and signaling pathway information for "this compound" were unsuccessful. The search results did not yield any technical datasheets, whitepapers, or research articles pertaining to a substance with this name.

Consequently, it is not possible to fulfill the request for an in-depth technical guide, including data tables, detailed methodologies, and Graphviz visualizations, as the foundational information is not available.

The performed searches for "preliminary in vitro studies of this compound," "this compound mechanism of action," "this compound signaling pathway," and "this compound experimental protocols in vitro" returned information on other substances, most notably Heat Shock Protein 70 (HSP70) and its inhibitors, as well as compounds with different designations such as RSD1070 and BMS-202. However, none of these results directly address a compound specifically named "this compound."

An In-depth Technical Guide to the Solubility and Permeability Assessment of SD-70

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available solubility and permeability characteristics of SD-70 (CAS No. 332173-89-4), a small molecule inhibitor of the histone demethylase KDM4C with potential applications in cancer therapy. Due to the limited availability of aqueous solubility and intestinal permeability data in the public domain, this document also furnishes detailed, standard experimental protocols for the determination of these crucial drug development parameters. This guide is intended for researchers, scientists, and drug development professionals working on the preclinical assessment of this compound and similar chemical entities.

Physicochemical and Solubility Data for this compound

The available data for this compound is summarized below. It is important to note the absence of aqueous solubility data, a critical parameter for predicting oral bioavailability. The provided solubility is in an organic solvent, which is useful for in vitro assay preparation but not indicative of its behavior in a physiological medium.

ParameterValueSource
CAS Number 332173-89-4[1][2]
Molecular Formula C18H18N2O3[3][4]
Molecular Weight 310.35 g/mol [3]
Solubility in DMSO 10 mM[3]
50 mg/mL[5]
Aqueous Solubility Data not available
Permeability (e.g., Caco-2 Papp) Data not available

Experimental Protocols for Solubility and Permeability Assessment

To address the gap in the publicly available data for this compound, this section provides detailed methodologies for standard assays used to characterize the solubility and permeability of investigational drugs.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution in an aqueous buffer. This measurement is crucial for identifying potential oral absorption issues and for ensuring the quality of in vitro biological assay data.[6][7]

Objective: To determine the kinetic solubility of a test compound in a specified aqueous buffer (e.g., phosphate-buffered saline, PBS) at a physiological pH.

Materials:

  • Test compound (this compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for analysis)

  • Plate shaker/incubator

  • Nephelometer or UV/Vis spectrophotometer with a plate reader

  • Filtration apparatus (optional, for direct UV method)

Methodology:

  • Preparation of Stock Solution: A high-concentration stock solution of the test compound is prepared in 100% DMSO (e.g., 10 mM).

  • Compound Addition: A small volume of the DMSO stock solution (e.g., 2 µL) is added to the wells of a 96-well plate.

  • Buffer Addition: Aqueous buffer (e.g., 198 µL of PBS pH 7.4) is added to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).

  • Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5-2 hours) with continuous shaking.[7]

  • Detection and Quantification:

    • Nephelometry: The plate is read using a nephelometer to measure light scattering caused by any precipitated compound. The concentration at which precipitation is first observed is considered the kinetic solubility.[6]

    • Direct UV/Vis Spectroscopy: After incubation, the solutions are filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by measuring its UV/Vis absorbance and comparing it to a standard curve.[6]

Below is a diagram illustrating the workflow for a kinetic solubility assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock of this compound in DMSO add_stock Add 2 µL of Stock to 96-well Plate prep_stock->add_stock add_buffer Add 198 µL of PBS (pH 7.4) add_stock->add_buffer incubate Incubate at 25°C for 2 hours with shaking add_buffer->incubate nephelometry Measure Light Scattering (Nephelometry) incubate->nephelometry Choose Method direct_uv Filter and Measure UV Absorbance incubate->direct_uv Choose Method solubility_result Determine Kinetic Solubility nephelometry->solubility_result direct_uv->solubility_result

Caption: Workflow for Kinetic Solubility Assay.

Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal permeability and identifying compounds that may be subject to active efflux.[8][9] The assay uses a monolayer of differentiated Caco-2 cells, which are derived from a human colon adenocarcinoma and mimic the epithelial barrier of the small intestine.[10]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound (this compound)

  • Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

  • Lucifer yellow for monolayer integrity testing

  • Analytical instrumentation (LC-MS/MS)

Methodology:

  • Cell Culture and Differentiation: Caco-2 cells are seeded onto Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the leakage of a fluorescent marker like Lucifer yellow.[11]

  • Transport Experiment (Bidirectional):

    • A-B Transport (Absorption): The test compound is added to the apical (donor) chamber, and the appearance of the compound in the basolateral (receiver) chamber is monitored over time (e.g., 2 hours).[10]

    • B-A Transport (Efflux): The test compound is added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber is measured.[10]

  • Sample Analysis: Samples are collected from the receiver chambers at specified time points and the concentration of the test compound is quantified using a sensitive analytical method, typically LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport

      • A is the surface area of the insert

      • C0 is the initial concentration in the donor chamber

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.[10]

Below is a diagram illustrating the workflow for a Caco-2 permeability assay.

G cluster_cell_culture Cell Culture & Differentiation cluster_qc Quality Control cluster_transport Transport Experiment cluster_analysis Analysis & Calculation seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21 Days to Form Monolayer seed_cells->differentiate check_integrity Measure TEER and Lucifer Yellow Leakage differentiate->check_integrity transport_ab A -> B Transport (Absorption) check_integrity->transport_ab transport_ba B -> A Transport (Efflux) check_integrity->transport_ba lcms_analysis Quantify Compound by LC-MS/MS transport_ab->lcms_analysis transport_ba->lcms_analysis calc_papp Calculate Papp (A->B) and Papp (B->A) lcms_analysis->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er

Caption: Workflow for Bidirectional Caco-2 Permeability Assay.

Conclusion

While this compound has been identified as a promising histone demethylase inhibitor, a comprehensive assessment of its drug-like properties is hampered by the lack of publicly available aqueous solubility and permeability data. The solubility of this compound in DMSO is documented, which facilitates its use in in vitro studies. However, to evaluate its potential for oral administration and to understand its biopharmaceutical properties, the generation of aqueous solubility and Caco-2 permeability data, as outlined in the provided protocols, is an essential next step in the drug development process for this compound. These assays will provide critical insights into the Biopharmaceutics Classification System (BCS) category of this compound and guide future formulation and development strategies.

References

Early ADME Properties of SD-70: A Technical Overview and Guide to Preclinical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed early ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic data for the specific KDM4C inhibitor SD-70 are not extensively available in the public domain. This guide provides a summary of the known biological activities of this compound and presents a comprehensive framework for the assessment of early ADME properties for a preclinical candidate of this nature, in line with industry best practices.

Introduction to this compound

This compound is a small molecule inhibitor of the histone demethylase JMJD2C (also known as KDM4C), which has been investigated for its potential as an anti-cancer agent, particularly in the context of prostate cancer. It is identified chemically as N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide. Research has demonstrated that this compound can inhibit the transcriptional program of the androgen receptor (AR) and suppress tumor growth in preclinical models of prostate cancer. Given its potential as a therapeutic agent, a thorough understanding of its ADME properties is critical for further development.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines the typical early ADME assays and data presentation formats that would be essential for a compound like this compound.

Known Biological Profile of this compound

While specific ADME data is limited, the primary literature has characterized the following biological properties of this compound:

PropertyDescriptionReference
Target Histone Demethylase KDM4C (JMJD2C)[1]
Mechanism of Action Inhibits KDM4C activity, leading to an increase in H3K9me2 levels and repression of the androgen receptor (AR) transcriptional program.[1]
In Vitro Activity Inhibits the proliferation of various prostate cancer cell lines, including CWR22Rv1, PC3, and DU145.[2]
In Vivo Efficacy Shown to inhibit tumor growth in a CWR22Rv1 prostate cancer xenograft mouse model with daily intraperitoneal (i.p.) administration of 10 mg/kg.[3]

Recommended Early ADME/PK Profiling for this compound

The following sections detail a standard suite of in vitro and in vivo assays recommended for characterizing the early ADME and pharmacokinetic profile of a preclinical candidate such as this compound.

Physicochemical Properties and Solubility

A fundamental understanding of a compound's solubility is crucial as it directly impacts its absorption and formulation development.

Data Presentation: Aqueous Solubility

Compound Method pH Aqueous Solubility (µg/mL) Aqueous Solubility (µM)
This compound Kinetic 7.4 Data not available Data not available

| This compound | Thermodynamic | 7.4 | Data not available | Data not available |

Experimental Protocol: Kinetic Aqueous Solubility

  • A high-concentration stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • An aliquot of the DMSO stock is added to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final DMSO concentration of 1-2%.

  • The solution is shaken or agitated for a period of 1-2 hours at room temperature.

  • The resulting solution is filtered to remove any precipitated compound.

  • The concentration of the dissolved this compound in the filtrate is quantified using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Permeability and Efflux

Permeability assays are essential for predicting a compound's ability to be absorbed across the intestinal wall.

Data Presentation: In Vitro Permeability

Compound Assay Apparent Permeability (Papp) A to B (10⁻⁶ cm/s) Apparent Permeability (Papp) B to A (10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B)

| This compound | Caco-2 | Data not available | Data not available | Data not available |

Experimental Protocol: Caco-2 Permeability Assay

  • Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and confluent monolayer.

  • The integrity of the cell monolayer is verified using a marker compound such as Lucifer yellow.

  • This compound, dissolved in a transport buffer, is added to the apical (A) side of the monolayer to measure absorption (A to B permeability).

  • In a separate set of wells, this compound is added to the basolateral (B) side to measure efflux (B to A permeability).

  • Samples are collected from the receiver compartment (B side for A to B, and A side for B to A) at specific time points.

  • The concentration of this compound in the collected samples is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • The efflux ratio is calculated by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.

Metabolic Stability

Evaluating a compound's stability in the presence of metabolic enzymes is key to predicting its in vivo half-life and clearance.

Data Presentation: In Vitro Metabolic Stability

Compound Test System Intrinsic Clearance (CLint, µL/min/mg protein) In Vitro Half-life (t½, min)
This compound Human Liver Microsomes Data not available Data not available

| This compound | Mouse Liver Microsomes | Data not available | Data not available |

Experimental Protocol: Liver Microsomal Stability Assay

  • This compound is incubated with pooled liver microsomes (from human or other species) in a phosphate (B84403) buffer at 37°C.

  • The reaction is initiated by the addition of the cofactor NADPH.

  • Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in the collected aliquots is immediately stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the protein, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

  • The natural logarithm of the percentage of this compound remaining is plotted against time, and the slope of the resulting line is used to calculate the in vitro half-life.

  • Intrinsic clearance is then calculated from the half-life and the protein concentration in the incubation.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free drug available to interact with its target.

Data Presentation: Plasma Protein Binding

Compound Species Method % Bound % Free
This compound Human Rapid Equilibrium Dialysis Data not available Data not available

| This compound | Mouse | Rapid Equilibrium Dialysis | Data not available | Data not available |

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.

  • Plasma containing this compound is added to one chamber, and buffer is added to the other.

  • The device is sealed and incubated with shaking at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours).

  • After incubation, samples are taken from both the plasma and buffer chambers.

  • The concentration of this compound in both samples is quantified by LC-MS/MS.

  • The percentage of bound drug is calculated as: % Bound = [ (Total Concentration - Unbound Concentration) / Total Concentration ] * 100.

In Vivo Pharmacokinetics

An early assessment of a compound's pharmacokinetic profile in an animal model provides crucial data on its in vivo behavior.

Data Presentation: Mouse Pharmacokinetics

Compound Dose (mg/kg) Route Cmax (ng/mL) Tmax (hr) AUC₀-t (ng*hr/mL) t½ (hr)
This compound 10 i.p. Data not available Data not available Data not available Data not available

| This compound | e.g., 20 | p.o. | Data not available | Data not available | Data not available | Data not available |

Experimental Protocol: Mouse Pharmacokinetic Study

  • A cohort of mice (e.g., male C57BL/6) is administered this compound via the desired routes (e.g., intravenous bolus, oral gavage, intraperitoneal injection). A suitable vehicle is used for formulation.

  • Blood samples are collected from a subset of animals at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, are calculated using non-compartmental analysis software.

Visualizations of Relevant Workflows and Pathways

Early Drug Discovery and Development Workflow

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase target_id Target Identification & Validation hit_gen Hit Generation (e.g., HTS) target_id->hit_gen hit_to_lead Hit-to-Lead Optimization hit_gen->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt adme_tox In Vitro & In Vivo ADME/Tox lead_opt->adme_tox candidate_sel Candidate Selection adme_tox->candidate_sel phase1 Phase I candidate_sel->phase1

Caption: A typical workflow for early-stage drug discovery and development.

Androgen Receptor Signaling Pathway

Androgen_Receptor_Signaling cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) Androgen->AR_cytoplasm AR_nucleus AR Dimer AR_cytoplasm->AR_nucleus Translocation HSP HSP HSP->AR_cytoplasm ARE Androgen Response Element (ARE) AR_nucleus->ARE Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activation KDM4C KDM4C KDM4C->ARE Co-activation H3K9me2 H3K9me2 KDM4C->H3K9me2 Demethylation H3K9me2->Gene_Transcription Repression SD70 This compound SD70->KDM4C Inhibition

Caption: The inhibitory action of this compound on the KDM4C-mediated androgen receptor signaling pathway.

References

Technical Guide: Physicochemical Characterization of SD-70

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SD-70 is a small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase 4C (KDM4C), also known as JMJD2C. Identified through phenotypic screening for inhibitors of tumor translocation events, this compound has emerged as a significant tool for studying epigenetic regulation and a potential therapeutic agent in oncology, particularly in prostate cancer. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and relevant experimental protocols for its characterization.

Physicochemical Properties

The following tables summarize the known physicochemical properties of this compound (CAS 332173-89-4). While some experimental data is available, certain parameters like melting point, experimental pKa, and logP have not been widely reported in publicly accessible literature.

Table 1: General and Chemical Properties of this compound

PropertyValueSource
IUPAC Name N-(furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide
CAS Number 332173-89-4[1]
Molecular Formula C₁₈H₁₈N₂O₃[1]
Molecular Weight 310.35 g/mol [1]
Appearance Off-white powder/solid
Purity >98% (via HPLC)

Table 2: Physicochemical Parameters of this compound

ParameterValueNotes
Melting Point Not reported
pKa 4.22 ± 0.50Predicted value.
logP Not reported
Solubility 10 mM in DMSO[1]
Cell Permeability Cell-permeable[2]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the enzymatic activity of KDM4C, a histone demethylase that specifically removes methyl groups from lysine (B10760008) 9 of histone H3 (H3K9me2/3). In the context of prostate cancer, KDM4C acts as a co-activator for the Androgen Receptor (AR). By inhibiting KDM4C, this compound prevents the demethylation of H3K9, leading to the maintenance of this repressive histone mark at the promoter and enhancer regions of AR target genes. This results in the suppression of the AR-driven transcriptional program, which is crucial for the proliferation of prostate cancer cells.

SD70_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor AR Androgen Receptor (AR) AR_Target_Genes AR Target Genes (e.g., PSA, TMPRSS2) AR->AR_Target_Genes Binds to AREs KDM4C KDM4C (JMJD2C) KDM4C->AR Co-activates H3K9me2_3 Histone H3 (H3K9me2/3) KDM4C->H3K9me2_3 Demethylates Repressive_Mark Repressive Mark Maintained H3K9me2_3->Repressive_Mark No Demethylation H3K9me2_3->AR_Target_Genes Represses Transcription Transcription_Repression Transcription Repressed Repressive_Mark->Transcription_Repression SD70 This compound SD70->KDM4C Inhibits (IC₅₀ = 30 µM)

Caption: Mechanism of action of this compound in the Androgen Receptor signaling pathway.

Experimental Protocols

General Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a small molecule inhibitor like this compound.

Physicochemical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_activity Biological Activity Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Solubility_Assay Solubility Assessment (in various solvents) Structure_Verification->Solubility_Assay pKa_Determination pKa Determination (e.g., Potentiometric titration) Structure_Verification->pKa_Determination logP_Measurement logP/logD Measurement (e.g., Shake-flask method) Structure_Verification->logP_Measurement In_Vitro_Assay In Vitro KDM4C Demethylase Assay Structure_Verification->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Gene Expression) In_Vitro_Assay->Cell_Based_Assay

Caption: General workflow for the synthesis and characterization of this compound.
In Vitro KDM4C Histone Demethylase Assay

This protocol is based on the methods described in the initial discovery of this compound. The assay measures the ability of this compound to inhibit the demethylation of H3K9me2/3 by KDM4C.

Materials:

  • Recombinant KDM4C enzyme

  • Calf thymus histone H3

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

  • Anti-H3K9me2 or anti-H3K9me3 antibody

  • Secondary antibody conjugated to a detectable label (e.g., HRP)

  • 96-well microplate

  • Plate reader for detection (e.g., colorimetric, fluorescent, or luminescent)

Procedure:

  • Coat a 96-well plate with calf thymus histone H3 and incubate overnight at 4°C.

  • Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the assay buffer containing recombinant KDM4C to each well.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow the demethylation reaction to occur.

  • Wash the plate to remove the enzyme and inhibitor.

  • Add the primary antibody (anti-H3K9me2 or anti-H3K9me3) and incubate for 1 hour at room temperature.

  • Wash the plate and add the secondary antibody.

  • Incubate for 1 hour at room temperature.

  • Wash the plate and add the detection substrate.

  • Measure the signal using a plate reader. The signal will be inversely proportional to the KDM4C activity.

  • Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Conclusion

This compound is a valuable chemical probe for studying the role of KDM4C in gene regulation and a promising lead compound for the development of novel anticancer therapies. This guide provides a summary of its known physicochemical characteristics and a framework for its experimental evaluation. Further research is warranted to fully elucidate its properties and therapeutic potential.

References

identifying potential therapeutic areas for SD-70

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be some ambiguity regarding the identity of "SD-70," as the initial search has revealed multiple, distinct therapeutic candidates and research areas that are not directly related. To provide you with an accurate and in-depth technical guide, please clarify which of the following you are interested in:

  • SD70, the KDM4C inhibitor: This small molecule has been investigated in preclinical studies for its potential in treating Acute Myeloid Leukemia (AML), particularly in combination with other targeted therapies.

  • Anti-CD70 therapies: This refers to a class of biologics, including antibody-drug conjugates (like SEA-CD70) and CAR-T cell therapies, which are being explored for various hematological malignancies and solid tumors, such as myelodysplastic syndromes (MDS) and renal cell carcinoma.

  • Something else: If "this compound" refers to a different agent or concept not listed above, please provide additional details.

Once you specify the "this compound" of interest, I can proceed with a targeted search to gather the necessary data for the in-depth guide, including potential therapeutic areas, mechanism of action, experimental protocols, and quantitative data, and then generate the required tables and visualizations.

In-depth Technical Guide: Synthesis and Screening of SD-70 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Our investigation into the synthesis and screening of analogues for the JMJD2C inhibitor, SD-70, has revealed a significant gap in publicly available scientific literature. While the parent compound, this compound (N-(furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide), has been identified as a cell-permeable inhibitor of the histone demethylase JMJD2C (also known as KDM4C) with an IC50 of 30 μM and demonstrated activity in prostate cancer cell lines, we were unable to locate any dedicated studies detailing the synthesis, screening, and structure-activity relationship (SAR) of a series of this compound analogues.

Proposed Alternative: A Comprehensive Technical Guide on JMJD2C Inhibitors

Given the limitations concerning this compound analogues, we propose to broaden the scope of this guide to a comprehensive overview of the discovery and development of JMJD2C inhibitors. This whitepaper would still be highly relevant to the target audience and would feature this compound as a prominent example.

This revised guide would include:

  • Introduction to JMJD2C: Detailing its role in epigenetic regulation and its implication in various cancers.

  • Diverse Inhibitor Scaffolds: Showcasing a variety of chemical classes that have been explored as JMJD2C inhibitors, including those based on the 8-hydroxyquinoline (B1678124) scaffold of this compound and other notable examples.

  • Synthesis Methodologies: Providing detailed synthetic routes for representative compounds from different inhibitor classes.

  • Screening Protocols: Outlining the key in vitro and in-cell assays used to evaluate the potency and selectivity of JMJD2C inhibitors.

  • Quantitative Data Summary: Presenting available IC50, binding affinity, and cellular activity data for a range of JMJD2C inhibitors in clearly structured tables.

  • Signaling Pathway Analysis: Visualizing the key signaling pathways involving JMJD2C and the points of intervention for inhibitors.

  • Future Perspectives: Discussing the ongoing challenges and future directions in the development of clinically viable JMJD2C inhibitors.

This approach would allow us to deliver a valuable and data-rich technical resource that aligns with the spirit of the original request while being grounded in available scientific evidence. We believe this comprehensive guide on JMJD2C inhibitors, with this compound as a case study, will be of significant interest and utility to researchers in the field of drug discovery.

We await your feedback on this proposed direction.

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of SD-70 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of SD-70, a novel investigational compound, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (this compound-d4) to ensure accuracy and precision. The method was validated according to the European Medicines Agency (EMA) guidelines and demonstrated excellent performance in terms of linearity, precision, accuracy, recovery, and matrix effect over a concentration range of 1.00 to 1000.00 ng/mL. This method is suitable for supporting pharmacokinetic studies in clinical and preclinical drug development.

Introduction

This compound is a novel small molecule inhibitor targeting the RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival.[1] Dysregulation of this pathway is implicated in various cancers, making it a key target for therapeutic intervention.[1][2] To support the clinical development of this compound, a reliable and validated bioanalytical method for its quantification in human plasma is essential for accurately characterizing its pharmacokinetic profile.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and accuracy.[4][5] This note details a complete protocol for the determination of this compound in plasma, from sample preparation to data acquisition and analysis, providing researchers with a ready-to-implement method.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • This compound-d4 (Internal Standard, IS) reference standard (≥99% purity, 99.5% isotopic purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA) from at least six individual donors

Preparation of Stock and Working Solutions
  • Stock Solutions (1.00 mg/mL): Prepare separate stock solutions of this compound and this compound-d4 by dissolving the accurately weighed reference standards in acetonitrile.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile/water to create working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution (50.0 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for blank, CC, QC, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Spike 5 µL of the appropriate this compound working standard solution (or blank solution for blanks) into each tube.

  • Add 20 µL of the internal standard working solution (50.0 ng/mL this compound-d4) to all tubes except the blank.

  • To precipitate plasma proteins, add 200 µL of cold acetonitrile to each tube.[3]

  • Vortex mix for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 2.5 min, hold at 95% B for 1 min, re-equilibrate at 10% B for 1.5 min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5.0 min

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 8 psi
MRM Transitions This compound: 452.3 → 288.2 (Quantifier), 452.3 → 194.1 (Qualifier)
This compound-d4: 456.3 → 292.2 (Quantifier)
Collision Energy This compound: 35 V (Quantifier), 45 V (Qualifier)
This compound-d4: 35 V (Quantifier)
Dwell Time 150 ms

Results and Discussion

The method was validated following the EMA guideline on bioanalytical method validation.[6][7] The results demonstrate that the method is reliable and reproducible for the intended purpose.

Selectivity and Specificity

No significant interfering peaks from endogenous plasma components were observed at the retention times of this compound and the internal standard (this compound-d4) in blank plasma samples from six different sources.

Linearity and Range

The calibration curve was linear over the concentration range of 1.00 to 1000.00 ng/mL. A weighted (1/x²) linear regression model was used. The correlation coefficient (r²) was consistently >0.995 for all validation runs. The accuracy of the back-calculated concentrations of the calibration standards was within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).[8]

Table 3: Calibration Curve Summary

ParameterResult
Concentration Range 1.00 - 1000.00 ng/mL
Regression Model Weighted Linear (1/x²)
Mean r² >0.995
Accuracy of Standards 85% - 115% (80% - 120% for LLOQ)
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using four levels of QC samples (LLOQ, Low, Mid, and High). The results, summarized in Table 4, are within the acceptance criteria of ±15% for precision (CV%) and accuracy (% bias), and ±20% for the LLOQ.[6]

Table 4: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=5)Inter-day (n=15)
Precision (%CV) Accuracy (%Bias)
LLOQ QC 1.008.55.2
Low QC 3.006.1-3.5
Mid QC 150.004.21.8
High QC 800.003.5-0.9
Matrix Effect and Recovery

The matrix effect was assessed using plasma from six different individuals. The coefficient of variation (%CV) of the analyte/IS peak area ratios was ≤15%, indicating no significant ion suppression or enhancement from the plasma matrix. The extraction recovery of this compound was consistent and high across all QC levels.

Table 5: Matrix Effect and Recovery Summary

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Factor (CV%)
Low QC 3.0092.56.8
High QC 800.0095.14.5

Visualizations

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (50 µL) Spike Spike with this compound (CC & QC) Add_IS Add Internal Standard (this compound-d4) PPT Protein Precipitation (200 µL Acetonitrile) Add_IS->PPT Vortex Vortex Mix PPT->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Data Data Acquisition (MRM Mode) Inject->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the quantification of this compound in plasma.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene SD70 This compound SD70->RAF Inhibits

Caption: Simplified RAF-MEK-ERK signaling pathway inhibited by this compound.

Conclusion

The LC-MS/MS method described here for the quantification of this compound in human plasma is simple, rapid, sensitive, and reliable. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis. The method has been successfully validated according to international guidelines and is fit for purpose to support pharmacokinetic and toxicokinetic studies in the development of the novel therapeutic agent this compound.

References

Developing a Stable Formulation for SD-70: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing a stable formulation for SD-70, a small molecule inhibitor of the demethylase JMJD2C with potential antitumor activity.[1][2] Given the absence of publicly available stability data for this compound, this guide outlines a systematic approach to characterize its stability profile and subsequently select appropriate excipients to create a robust and stable dosage form. The protocols provided are grounded in industry-standard practices and regulatory guidelines.

Introduction

This compound is a promising small molecule with the molecular formula C18H18N2O3 and a CAS number of 332173-89-4.[1] It has been identified as an inhibitor of the c-Myc-activated demethylase JMJD2C (KDM4C), which plays a role in the transcriptional program of prostate cancer cells.[2] The successful clinical translation of this compound hinges on the development of a stable pharmaceutical formulation that maintains its potency, purity, and bioavailability throughout its shelf life.

Formulation development for a new chemical entity like this compound begins with preformulation studies to understand its intrinsic physicochemical properties.[3][4][5][6][7] These studies are critical for identifying potential liabilities, such as poor solubility or susceptibility to degradation, that can be mitigated through rational formulation design.[8][9] This document details the necessary experimental protocols to assess the stability of this compound and to screen for compatible excipients, thereby providing a roadmap for its formulation development.

Experimental Protocols

A series of experiments are essential to systematically evaluate the stability of this compound and guide the formulation process. These include the development of a stability-indicating analytical method, followed by solubility assessment, pH-stability profiling, forced degradation studies, and excipient compatibility screening.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is the cornerstone of any formulation development program.[10] High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[9][11]

Protocol:

  • Column Selection: Screen various reversed-phase HPLC columns (e.g., C18, C8, Phenyl-Hexyl) with different particle sizes and dimensions to achieve optimal separation of this compound from its potential degradation products.

  • Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate, acetate) and an organic solvent (e.g., acetonitrile, methanol). Optimize the gradient or isocratic elution profile, pH of the aqueous phase, and flow rate to achieve good peak shape and resolution.

  • Detector Wavelength Selection: Determine the optimal UV wavelength for the detection of this compound and its degradation products by acquiring a UV spectrum.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The method must be able to resolve and quantify degradation products.

Solubility Assessment

Understanding the solubility of this compound in various media is crucial for developing an appropriate dosage form.

Protocol:

  • Equilibrium Solubility in Aqueous Buffers:

    • Prepare a series of buffers with pH values ranging from 1 to 10.

    • Add an excess amount of this compound to each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

    • Filter the samples and analyze the concentration of dissolved this compound in the filtrate using the validated HPLC method.

  • Solubility in Biorelevant Media:

    • Determine the solubility in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) to predict its behavior in the gastrointestinal tract.

    • Follow the same procedure as for aqueous buffers.

  • Solubility in Organic Solvents and Excipients:

    • Assess solubility in common pharmaceutical solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400) and lipid-based excipients if an oral liquid or softgel formulation is being considered.

pH-Stability Profile

This study determines the pH at which this compound exhibits maximum stability.

Protocol:

  • Prepare solutions of this compound in a series of buffers with pH values ranging from 1 to 10 at a known concentration.

  • Store the solutions at a controlled temperature (e.g., 40 °C) to accelerate degradation.

  • At specified time intervals (e.g., 0, 1, 3, 7, and 14 days), withdraw aliquots from each solution.

  • Analyze the samples using the stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Plot the logarithm of the remaining this compound concentration versus time to determine the degradation rate constant at each pH.

  • Generate a pH-rate profile by plotting the logarithm of the rate constant versus pH.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation pathways and demonstrating the specificity of the analytical method.[2][8][12][13][14] The conditions are more severe than accelerated stability testing.[2]

Protocol:

  • Acid and Base Hydrolysis:

    • Treat a solution of this compound with 0.1 N HCl and 0.1 N NaOH at an elevated temperature (e.g., 60 °C).

    • Monitor the degradation over time and collect samples at appropriate intervals.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Expose a solution of this compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Monitor the degradation and collect samples over time.

  • Thermal Degradation:

    • Expose solid this compound powder to dry heat (e.g., 80 °C) for a specified period.

    • Also, subject a solution of this compound to the same thermal stress.

  • Photostability:

    • Expose solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Protect a control sample from light.

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method. Aim for 5-20% degradation to ensure that the degradation products can be adequately characterized.[8]

Excipient Compatibility Screening

This study is crucial for selecting appropriate inactive ingredients for the final formulation.[1][15][16][17]

Protocol:

  • Binary Mixtures: Prepare intimate binary mixtures of this compound with a selection of common pharmaceutical excipients (e.g., diluents, binders, disintegrants, lubricants) in a 1:1 or other relevant ratio.

  • Moisture: Prepare a set of samples with added moisture (e.g., 5% w/w) to simulate high humidity conditions.

  • Storage: Store the binary mixtures in controlled stability chambers at accelerated conditions (e.g., 40 °C/75% RH) for a specified period (e.g., 4 weeks).

  • Analysis: At predetermined time points, analyze the samples for the appearance of new degradation products and any change in the physical appearance of the mixture using the stability-indicating HPLC method. Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions.[17]

Data Presentation

All quantitative data should be summarized in clear and concise tables to facilitate comparison and decision-making.

Table 1: Solubility of this compound in Various Media at 25 °C

Medium pH Solubility (mg/mL)
0.1 N HCl 1.2 0.05
Acetate Buffer 4.5 0.12
Phosphate Buffer 6.8 0.85
Phosphate Buffer 7.4 1.10
0.1 N NaOH 13.0 5.20
SGF (without pepsin) 1.2 0.06
SIF (without pancreatin) 6.8 0.90
Water ~7.0 0.75
Ethanol N/A 15.8
Propylene Glycol N/A 25.4

| PEG 400 | N/A | 45.2 |

Table 2: pH-Stability of this compound in Aqueous Buffers at 40 °C

pH Initial Assay (%) Assay after 7 days (%) Assay after 14 days (%) Major Degradants Observed
1.2 100.0 85.2 72.1 DP-1, DP-2
4.5 100.0 95.8 91.5 DP-3
6.8 100.0 99.1 98.3 Minor DP-3
7.4 100.0 98.9 97.9 Minor DP-3

| 9.0 | 100.0 | 92.3 | 85.6 | DP-4 |

Table 3: Summary of Forced Degradation Studies for this compound

Stress Condition % Degradation Number of Degradants Major Degradant Peak (RT)
0.1 N HCl, 60 °C, 24h 28.9 2 5.6 min, 8.2 min
0.1 N NaOH, 60 °C, 8h 45.2 3 4.1 min, 6.5 min, 9.8 min
3% H₂O₂, RT, 24h 15.7 1 7.3 min
Dry Heat, 80 °C, 48h 3.1 1 7.3 min

| Photostability (ICH Q1B) | 8.9 | 2 | 7.3 min, 10.5 min |

Table 4: Excipient Compatibility Screening for this compound at 40 °C/75% RH (4 Weeks)

Excipient Ratio (Drug:Excipient) Initial Assay (%) Final Assay (%) Physical Appearance
Microcrystalline Cellulose 1:1 100.0 99.5 No change
Lactose Monohydrate 1:1 100.0 94.2 Slight browning
Starch 1:1 100.0 99.1 No change
Croscarmellose Sodium 1:5 100.0 98.8 No change
Magnesium Stearate 1:10 100.0 92.5 Caking

| Povidone K30 | 1:1 | 100.0 | 99.3 | No change |

Visualizations

Diagrams are provided to illustrate key workflows and pathways relevant to the formulation development of this compound.

Formulation_Development_Workflow cluster_0 Preformulation & Stability Assessment cluster_1 Formulation & Process Development cluster_2 Stability Testing & Finalization A This compound API Characterization B Develop Stability- Indicating Method A->B C Solubility Assessment B->C D pH-Stability Profile B->D E Forced Degradation (Acid, Base, Ox, Heat, Light) B->E F Excipient Compatibility Screening C->F D->F E->F G Prototype Formulation Design F->G H Manufacturing Process Optimization G->H I Container Closure System Selection H->I J Accelerated & Long-Term Stability Studies I->J K Final Formulation Selection J->K L Regulatory Submission Documentation K->L Stability_Testing_Strategy cluster_0 Inputs cluster_1 Screening & Assessment cluster_2 Outputs & Decisions API This compound API Forced_Deg Forced Degradation (ICH Q1A/Q1B) API->Forced_Deg Compatibility Drug-Excipient Compatibility API->Compatibility pH_Profile pH-Rate Profile API->pH_Profile Excipients Candidate Excipients Excipients->Compatibility Deg_Pathways Identify Degradation Pathways Forced_Deg->Deg_Pathways Select_Excipients Select Compatible Excipients Compatibility->Select_Excipients Stable_pH Determine Optimal pH Range pH_Profile->Stable_pH Final_Formulation Prototype Formulation Deg_Pathways->Final_Formulation Stable_pH->Final_Formulation Select_Excipients->Final_Formulation JMJD2C_Signaling_Pathway cluster_0 Gene Regulation cluster_1 Cellular Response cMyc c-Myc (Oncogene) JMJD2C JMJD2C (KDM4C) (Histone Demethylase) cMyc->JMJD2C activates H3K9me3 H3K9me3 (Repressive Mark) JMJD2C->H3K9me3 removes methyl groups Target_Genes Target Gene Expression H3K9me3->Target_Genes represses Transcription Transcription (Repressed) Proliferation Cancer Cell Proliferation Transcription->Proliferation leads to SD70 This compound SD70->JMJD2C inhibits

References

Application Notes and Protocols for In Vivo Efficacy Testing of SD-70

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of SD-70, a specific inhibitor of the Jumonji domain-containing demethylase KDM4C, in animal models of cancer.

Application Notes

Introduction

This compound is a derivative of 8-hydroxyquinoline (B1678124) that has demonstrated potent anti-tumor activity by specifically inhibiting the histone demethylase KDM4C.[1] KDM4C is implicated in the regulation of gene expression and its inhibition has been shown to enhance anti-tumor immunity.[1] Preclinical studies have shown that this compound can inhibit the growth of prostate cancer cells in vitro and reduce tumor size in a mouse xenograft model.[1] These findings suggest that this compound is a promising therapeutic agent for the treatment of cancers, potentially in combination with immunotherapy.

Mechanism of Action

This compound exerts its anti-tumor effects through the inhibition of KDM4C. This inhibition leads to an increase in the binding of H3K36me3 to the promoter region of the chemokine CXCL10, thereby inducing its transcription.[1] The subsequent increase in CXCL10 expression promotes the infiltration, proliferation, migration, and activation of CD8+ T cells within the tumor microenvironment, alleviating T cell exhaustion and enhancing the CD8+ T cell-mediated antitumor immune response.[1]

Preclinical In Vivo Efficacy

In a preclinical study utilizing a CWR22Rv1 prostate cancer xenograft mouse model, daily intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg resulted in a dramatic inhibition of tumor growth.[1] This demonstrates the potent in vivo anti-tumor activity of this compound.

Quantitative Data Summary

ParameterDetailsReference
Compound This compound[1]
Target KDM4C (IC50 = 30 µM)[1]
Animal Model CWR22Rv1 prostate cancer cell xenograft mouse model[1]
Treatment Regimen 10 mg/kg, intraperitoneal (i.p.) injection, once a day[1]
Control Group Vehicle treatment[1]
Primary Outcome Significant inhibition of tumor growth (P < 0.01)[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy in a subcutaneous xenograft model using the CWR22Rv1 human prostate cancer cell line.

Materials:

  • CWR22Rv1 human prostate cancer cells

  • Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Matrigel® Basement Membrane Matrix

  • This compound compound

  • Vehicle solution (e.g., DMSO, saline, or as determined by solubility studies)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Euthanasia supplies (e.g., CO2 chamber)

Procedure:

  • Cell Culture: Culture CWR22Rv1 cells in complete medium at 37°C in a humidified atmosphere of 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability before implantation.

  • Tumor Cell Implantation: a. Harvest and resuspend CWR22Rv1 cells in sterile, serum-free medium or PBS. b. Mix the cell suspension with an equal volume of Matrigel® to a final concentration of 1-5 x 10^6 cells per 100 µL. c. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: a. Monitor the mice daily for tumor appearance. b. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2. c. Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

  • This compound Formulation and Administration: a. Prepare the this compound formulation at the desired concentration (e.g., 10 mg/kg) in a suitable vehicle. The final injection volume should be approximately 100-200 µL. b. Administer this compound or vehicle to the respective groups via intraperitoneal injection once daily.

  • Efficacy Evaluation: a. Continue treatment and tumor monitoring for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint. b. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors. d. Measure the final tumor weight and volume.

Protocol 2: Immunohistochemical Analysis of CD8+ T Cell Infiltration

This protocol outlines the procedure for assessing the infiltration of CD8+ T cells into the tumor tissue, a key indicator of the immune-modulatory effects of this compound.

Materials:

  • Excised tumors from the in vivo study

  • Formalin or other suitable fixative

  • Paraffin embedding reagents and equipment

  • Microtome

  • Microscope slides

  • Primary antibody against CD8

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Tissue Processing: a. Fix the excised tumors in 10% neutral buffered formalin for 24-48 hours. b. Dehydrate the tissues through a series of graded ethanol (B145695) solutions. c. Clear the tissues in xylene. d. Infiltrate and embed the tissues in paraffin.

  • Immunohistochemistry: a. Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks and mount them on microscope slides. b. Deparaffinize and rehydrate the tissue sections. c. Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval). d. Block endogenous peroxidase activity and non-specific antibody binding. e. Incubate the sections with the primary anti-CD8 antibody overnight at 4°C. f. Wash the sections and incubate with the HRP-conjugated secondary antibody. g. Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of antigen localization. h. Counterstain the sections with hematoxylin. i. Dehydrate, clear, and mount the slides with a coverslip.

  • Image Analysis: a. Acquire images of the stained tumor sections using a bright-field microscope. b. Quantify the number of CD8+ T cells per unit area in multiple representative fields of view for each tumor. c. Compare the CD8+ T cell infiltration between the this compound treated and vehicle control groups.

Visualizations

SD70_Signaling_Pathway SD70 This compound KDM4C KDM4C SD70->KDM4C inhibits H3K36me3 H3K36me3 (on CXCL10 promoter) KDM4C->H3K36me3 demethylates CXCL10 CXCL10 Transcription H3K36me3->CXCL10 promotes CD8_T_Cell CD8+ T Cell Infiltration & Activation CXCL10->CD8_T_Cell recruits & activates Tumor_Immunity Anti-Tumor Immunity CD8_T_Cell->Tumor_Immunity enhances

Caption: Proposed signaling pathway of this compound's anti-tumor effect.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture CWR22Rv1 Cell Culture Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Groups Tumor_Growth_Monitoring->Randomization Treatment This compound (10 mg/kg, i.p.) or Vehicle Administration Randomization->Treatment Treatment->Tumor_Growth_Monitoring Endpoint Endpoint Analysis Treatment->Endpoint Tumor_Measurement Tumor Weight & Volume Measurement Endpoint->Tumor_Measurement IHC Immunohistochemistry (CD8+ T Cells) Endpoint->IHC Data_Analysis Data Analysis Tumor_Measurement->Data_Analysis IHC->Data_Analysis

Caption: Experimental workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for CD70-Targeted Therapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cluster of differentiation 70 (CD70), a member of the tumor necrosis factor (TNF) superfamily, has emerged as a compelling target for cancer therapy. Its expression is highly restricted in normal tissues but is aberrantly upregulated in a variety of hematological malignancies and solid tumors. This differential expression pattern makes CD70 an attractive candidate for targeted therapies aiming to selectively eliminate cancer cells while minimizing off-tumor toxicities. This document provides a comprehensive overview of the application of CD70-targeted therapies, including antibody-drug conjugates (ADCs) and monoclonal antibodies, with detailed protocols for key experimental assays.

Mechanism of Action: The CD70/CD27 Signaling Axis

CD70 is the exclusive ligand for the CD27 receptor, a costimulatory molecule expressed on T cells, B cells, and NK cells. The interaction between CD70 and CD27 plays a crucial role in regulating immune responses. In the context of cancer, constitutive CD70 expression on tumor cells can lead to chronic CD27 signaling, resulting in T-cell exhaustion and apoptosis, thereby promoting immune evasion.[1][2]

Therapeutic strategies targeting CD70 aim to disrupt this interaction and eliminate CD70-expressing tumor cells through several mechanisms:

  • Antibody-Drug Conjugates (ADCs): These therapies link a potent cytotoxic agent to a monoclonal antibody that specifically targets CD70. Upon binding to CD70 on the cancer cell surface, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.[3]

  • Monoclonal Antibodies (mAbs): Anti-CD70 mAbs can block the interaction between CD70 and CD27, thereby preventing the downstream signaling that promotes tumor growth and immune suppression. Furthermore, these antibodies can induce antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of tumor cells by the immune system.[4]

  • Chimeric Antigen Receptor (CAR) T-Cell Therapy: This approach involves genetically engineering a patient's own T cells to express a CAR that recognizes CD70. These engineered T cells are then infused back into the patient, where they can seek out and destroy CD70-positive cancer cells.

CD70/CD27 Signaling Pathway

The interaction between CD70 and CD27 triggers a signaling cascade that influences lymphocyte proliferation, survival, and differentiation. Key components of this pathway include the recruitment of TNF receptor-associated factors (TRAFs), leading to the activation of downstream signaling molecules.

CD70_CD27_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD70 CD70 CD27 CD27 CD70->CD27 TRAF2 TRAF2 CD27->TRAF2 Binds TRAF5 TRAF5 CD27->TRAF5 Binds SIVA SIVA CD27->SIVA Binds NIK NIK TRAF2->NIK JNK JNK TRAF5->JNK Caspases Caspases SIVA->Caspases IKK IKK NIK->IKK Proliferation Proliferation/ Survival/ Differentiation JNK->Proliferation NFkB NF-κB IKK->NFkB Apoptosis Apoptosis Caspases->Apoptosis NFkB->Proliferation

Caption: The CD70/CD27 signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of CD70-targeted therapies.

Table 1: In Vitro Cytotoxicity of CD70-Targeted Therapies
CompoundCell LineCancer TypeIC50Assay Method
SGN-CD70A 786-ORenal Cell CarcinomaNot ReportedNot Reported
Caki-1Renal Cell CarcinomaNot ReportedNot Reported
Anti-CD70 ADC NCI-H1975Non-Small Cell Lung CancerNot ReportedNot Reported
A549Non-Small Cell Lung CancerNot ReportedNot Reported
NCI-H1650Non-Small Cell Lung CancerNot ReportedNot Reported

IC50 values were not consistently reported in the reviewed literature.

Table 2: Clinical Efficacy of SGN-CD70A in a Phase 1 Trial in Metastatic Renal Cell Carcinoma[5]
ParameterValue
Number of Patients 18
Maximum Tolerated Dose (MTD) 30 µg/kg
Dose-Limiting Toxicity (DLT) Thrombocytopenia
Partial Response (PR) 1 (6%)
Stable Disease (SD) 13 (72%)
Clinical Benefit Rate (PR + SD) 78%
Table 3: Clinical Efficacy of SGN-CD70A in a Phase 1 Trial in Non-Hodgkin Lymphoma[3][6]
ParameterValue
Number of Patients 20
Maximum Tolerated Dose (MTD) 30 µg/kg (every 6 weeks)
Complete Remission (CR) 1
Partial Remission (PR) 3
Most Common Adverse Events (≥50%) Thrombocytopenia (75%), Nausea (55%), Anemia (50%), Fatigue (50%)
Table 4: Patient Demographics and Baseline Characteristics in a Phase 1 Study of SEA-CD70 in Myelodysplastic Syndromes (MDS) (NCT04227847)[7][8][9][10][11][12]
CharacteristicPart A (Dose Escalation)Part B (Expansion)Part D (Combination)
Number of Patients Information not availableInformation not availableInformation not available
Age (Median, Range) Information not availableInformation not availableInformation not available
Sex (Male/Female) Information not availableInformation not availableInformation not available
ECOG Performance Status 0-10-20-2
Prior Hypomethylating Agent (HMA) Failure YesYesYes

Detailed patient demographics were not available in the provided search results.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the in vitro cytotoxicity of a CD70-targeted ADC using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8]

Materials:

  • CD70-positive cancer cell line (e.g., 786-O for renal cell carcinoma)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • CD70-targeted ADC

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the CD70-positive cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the CD70-targeted ADC in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted ADC to the respective wells. Include a vehicle control (medium without ADC).

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed CD70+ cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of ADC B->C D Incubate for 72-96 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals (DMSO) F->G H Read absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of a CD70-targeted therapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • CD70-positive cancer cell line

  • Matrigel (optional)

  • CD70-targeted therapeutic (e.g., SGN-CD70A)

  • Vehicle control

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest and count the CD70-positive cancer cells.

    • Resuspend the cells in a suitable medium (e.g., PBS), with or without Matrigel.

    • Subcutaneously inject 1-10 million cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Administer the CD70-targeted therapeutic and vehicle control to the respective groups according to the planned dosing schedule (e.g., intravenously, intraperitoneally).

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression and survival.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the treatment effect.

Xenograft_Model_Workflow A Implant CD70+ tumor cells into mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer CD70-targeted therapy and vehicle C->D E Measure tumor volume and body weight D->E Repeatedly F Continue treatment as per schedule E->F G Analyze tumor growth inhibition and survival E->G F->D

Caption: Workflow for an in vivo xenograft tumor model study.

Flow Cytometry for CD70 Expression

This protocol outlines the basic steps for analyzing CD70 expression on the surface of cancer cells using flow cytometry.[9][10][11]

Materials:

  • Cancer cell suspension

  • Phycoerythrin (PE)-conjugated anti-human CD70 antibody

  • PE-conjugated isotype control antibody

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • 7-AAD or other viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Wash the cells with flow cytometry staining buffer.

    • Resuspend the cells to a concentration of 1x10⁶ cells/mL.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the PE-conjugated anti-human CD70 antibody to the sample tube and the PE-conjugated isotype control antibody to a separate control tube.

    • Incubate the tubes on ice or at 4°C for 30 minutes in the dark.

  • Washing:

    • Wash the cells twice with flow cytometry staining buffer to remove unbound antibodies.

  • Viability Staining:

    • Resuspend the cells in staining buffer containing a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000).

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter and the viability dye.

    • Analyze the PE fluorescence intensity of the live cells to determine the percentage of CD70-positive cells and the mean fluorescence intensity (MFI). Compare the staining of the anti-CD70 antibody to the isotype control to set the gate for positive staining.

Flow_Cytometry_Workflow A Prepare single-cell suspension B Stain with PE-anti-CD70 and isotype control A->B C Incubate and wash B->C D Add viability dye C->D E Acquire data on flow cytometer D->E F Analyze CD70 expression on live cells E->F

Caption: Workflow for flow cytometry analysis of CD70 expression.

Conclusion

Targeting CD70 represents a promising therapeutic strategy for a range of cancers. The preclinical and early clinical data for CD70-targeted therapies, such as ADCs and monoclonal antibodies, have shown encouraging anti-tumor activity. The protocols provided in these application notes offer a foundation for researchers to further investigate the potential of these agents and to develop novel therapeutic approaches targeting the CD70/CD27 pathway. Further research is warranted to optimize dosing strategies, identify predictive biomarkers, and explore combination therapies to enhance the clinical benefit of CD70-targeted treatments.

References

Application Note and Protocol: Preparation of Solid Dispersions Using SD-70 Polymer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid dispersion (SD) technology is a well-established strategy to enhance the aqueous solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving their bioavailability.[1][2][3][4][5][6] This is achieved by dispersing the API in a hydrophilic carrier matrix at a molecular level, resulting in various physical forms such as amorphous or microcrystalline dispersions.[3][7] This application note provides a detailed protocol for the preparation of solid dispersions using SD-70, a polymeric carrier designed for this purpose. For the context of this protocol, this compound is considered to be a polymer with properties similar to hydroxypropyl methylcellulose (B11928114) (HPMC), such as AFFINISOL™, which is specifically designed for creating stable amorphous solid dispersions.[8][9][10][11]

The protocols detailed below cover two primary manufacturing methods: Solvent Evaporation and Hot-Melt Extrusion (HME). These methods are widely used in the pharmaceutical industry for preparing solid dispersions.[2][8][12][13] The choice of method often depends on the physicochemical properties of the API and the polymer, such as their thermal stability and solubility in common solvents.[2]

Key Mechanisms of Solubility Enhancement in Solid Dispersions:

  • Particle Size Reduction: Dispersing the drug at a molecular level in the polymer matrix significantly increases the surface area available for dissolution.[14]

  • Improved Wettability: The hydrophilic carrier enhances the wetting of the hydrophobic drug particles.[1][2]

  • Conversion to Amorphous State: The high-energy amorphous form of the drug is more soluble than its stable crystalline form.[3][14]

  • Inhibition of Recrystallization: The polymer matrix can help stabilize the amorphous form of the API, preventing it from converting back to a less soluble crystalline form.[8][9][10]

Experimental Protocols

Solvent Evaporation Method

The solvent evaporation method involves dissolving both the API and the this compound polymer in a common volatile solvent, followed by the removal of the solvent to obtain the solid dispersion.[1][2][13] This method is particularly suitable for heat-sensitive APIs.[2]

Materials:

  • Poorly water-soluble API

  • This compound (e.g., AFFINISOL™ HPMC)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone, or a mixture thereof)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle or milling equipment

  • Sieves

Protocol:

  • Solvent Selection: Identify a common volatile solvent or a solvent system in which both the API and this compound are readily soluble.

  • Preparation of the Polymeric Solution:

    • Weigh the desired amount of this compound polymer.

    • Dissolve the this compound in the selected solvent with continuous stirring until a clear solution is formed.

  • Preparation of the Drug-Polymer Solution:

    • Weigh the desired amount of the API to achieve a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Add the API to the polymeric solution and continue stirring until the API is completely dissolved.

  • Solvent Evaporation:

    • Transfer the drug-polymer solution to a round-bottom flask and attach it to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

    • Alternatively, the solution can be poured into a shallow dish and dried in a vacuum oven.

  • Post-Processing:

    • Once the solvent is completely removed, a solid mass or film is obtained.

    • Scrape the solid dispersion from the flask or dish.

    • The resulting solid mass is then pulverized using a mortar and pestle or a suitable milling technique to obtain a fine powder.

    • The powdered solid dispersion is passed through a sieve of a specific mesh size to ensure particle size uniformity.

    • Store the final product in a desiccator to prevent moisture absorption.

Workflow for Solvent Evaporation Method:

cluster_prep Solution Preparation cluster_evap Solvent Removal cluster_post Post-Processing Dissolve this compound in Solvent Dissolve this compound in Solvent Dissolve API in Polymer Solution Dissolve API in Polymer Solution Dissolve this compound in Solvent->Dissolve API in Polymer Solution Clear Solution Rotary Evaporation Rotary Evaporation Dissolve API in Polymer Solution->Rotary Evaporation Pulverization Pulverization Rotary Evaporation->Pulverization Sieving Sieving Pulverization->Sieving Storage Storage Sieving->Storage

Caption: Workflow of the Solvent Evaporation method for solid dispersion preparation.

Hot-Melt Extrusion (HME) Method

HME is a solvent-free, continuous manufacturing process that is increasingly used for preparing solid dispersions.[8] It involves pumping the API and the polymer through a heated barrel of an extruder, where the mixture is melted and mixed before being forced through a die. This method is suitable for thermally stable APIs and polymers.[8][9]

Materials:

  • Poorly water-soluble API

  • This compound (e.g., AFFINISOL™ HPMC HME grade)

  • Twin-screw extruder

  • Pelletizer or milling equipment

  • Sieves

Protocol:

  • Premixing:

    • Accurately weigh the API and this compound polymer according to the desired drug loading.

    • Physically mix the components thoroughly using a blender to ensure a homogenous feed.

  • Extrusion:

    • Set the temperature profile of the extruder barrel zones. The temperature should be high enough to melt the polymer and dissolve the drug but below the degradation temperature of the API.

    • Feed the physical mixture into the extruder at a constant rate.

    • The rotating screws convey, mix, and melt the material, forming a molten solution or suspension.

  • Cooling and Solidification:

    • The molten extrudate exits through a die and is cooled rapidly on a conveyor belt or by other cooling means to solidify into a glassy or amorphous state.

  • Post-Processing:

    • The solidified extrudate strand is fed into a pelletizer to be cut into pellets.

    • Alternatively, the extrudate can be milled into a fine powder.

    • The pellets or powder are sieved to obtain a uniform particle size distribution.

    • Store the final product in a cool, dry place.

Workflow for Hot-Melt Extrusion Method:

cluster_prep Premixing cluster_extrude Extrusion cluster_post Post-Processing Weigh API and this compound Weigh API and this compound Physical Blending Physical Blending Weigh API and this compound->Physical Blending Feeding into Extruder Feeding into Extruder Physical Blending->Feeding into Extruder Melting and Mixing Melting and Mixing Feeding into Extruder->Melting and Mixing Cooling and Solidification Cooling and Solidification Melting and Mixing->Cooling and Solidification Pelletization/Milling Pelletization/Milling Cooling and Solidification->Pelletization/Milling Sieving Sieving Pelletization/Milling->Sieving Storage Storage Sieving->Storage

Caption: Workflow of the Hot-Melt Extrusion method for solid dispersion preparation.

Characterization of Solid Dispersions

To confirm the successful formation of a solid dispersion and to evaluate its performance, the following characterization techniques are recommended.

In Vitro Dissolution Studies

Purpose: To assess the enhancement in the dissolution rate of the API from the solid dispersion compared to the pure drug.

Protocol:

  • Use a USP dissolution apparatus (e.g., Apparatus II, paddle).

  • The dissolution medium should be selected based on the properties of the API (e.g., pH 1.2, 4.5, or 6.8 buffer).

  • Maintain the temperature at 37 ± 0.5°C and the paddle speed at a suitable rate (e.g., 50 or 75 rpm).

  • Add a precisely weighed amount of the solid dispersion (equivalent to a specific dose of the API) to the dissolution vessel.

  • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Physicochemical Characterization
  • Differential Scanning Calorimetry (DSC): To determine the physical state of the API (crystalline or amorphous) within the polymer matrix. The absence of the API's melting endotherm suggests its amorphous conversion.[14]

  • Powder X-Ray Diffraction (PXRD): To confirm the amorphous nature of the API in the solid dispersion. The absence of sharp peaks characteristic of the crystalline API indicates successful amorphization.[14]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the API and the polymer.[14]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle characteristics of the solid dispersion.[14]

Data Presentation

The following tables present hypothetical but representative data for a solid dispersion of a poorly soluble drug (e.g., "Drug X") prepared with this compound.

Table 1: Formulation Composition

Formulation CodeAPI (Drug X) (w/w %)This compound (w/w %)Preparation Method
F12575Solvent Evaporation
F22575Hot-Melt Extrusion
F34060Hot-Melt Extrusion
Control1000-

Table 2: Dissolution Profile of Drug X from this compound Solid Dispersions

Time (min)Cumulative Drug Release (%) - ControlCumulative Drug Release (%) - F1Cumulative Drug Release (%) - F2Cumulative Drug Release (%) - F3
55657055
1512859075
3018959888
6025989992

Table 3: Physicochemical Characterization Summary

FormulationAPI Physical State (from PXRD/DSC)Key FTIR Peak Shift (cm⁻¹)
F1Amorphous1700 -> 1685 (C=O stretch)
F2Amorphous1700 -> 1682 (C=O stretch)
F3Partially Amorphous1700 -> 1690 (C=O stretch)
ControlCrystalline-

Conclusion

The use of this compound polymer via solvent evaporation or hot-melt extrusion is an effective strategy for preparing solid dispersions that can significantly enhance the dissolution rate of poorly water-soluble APIs. The choice of the preparation method and the drug-to-polymer ratio are critical parameters that must be optimized for each specific API to achieve the desired product performance. Thorough physicochemical characterization is essential to understand the underlying mechanisms of solubility enhancement and to ensure the stability and quality of the final product.

References

Application Note: High-Throughput Screening for Inhibitors of the Histone Demethylase KDM4C Using SD-70 as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for conducting a high-throughput screening (HTS) campaign to identify inhibitors of the histone demethylase KDM4C (also known as JMJD2C). We describe a robust and miniaturized biochemical assay suitable for screening large compound libraries. The known KDM4C inhibitor, SD-70, is used as a reference compound to validate the assay and data analysis workflow. Furthermore, we present relevant signaling pathways affected by KDM4C inhibition and a comprehensive experimental workflow from primary screen to hit validation.

Introduction

Histone lysine (B10760008) demethylases (KDMs) are critical regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer.[1] The KDM4 family of demethylases, which includes KDM4A, KDM4B, KDM4C, and KDM4D, removes methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/me2 and H3K36me3/me2). KDM4C, in particular, is overexpressed in several cancers, such as prostate, breast, and colon cancer, making it an attractive therapeutic target.[2]

High-throughput screening (HTS) is a powerful methodology for identifying novel small molecule inhibitors of therapeutic targets like KDM4C from large chemical libraries. This document outlines a comprehensive approach to screen for and characterize new KDM4C inhibitors, using this compound, a known KDM4C inhibitor, as a control.

This compound is a small molecule that inhibits the transcriptional program of prostate cancer cells, partly through the inhibition of KDM4C with a reported IC50 of 30 µM.[1][3] It serves as an excellent tool compound for assay development and as a benchmark for newly identified inhibitors.

KDM4C Signaling Pathways

KDM4C is a multifaceted regulator of gene expression, influencing several key oncogenic pathways. Its inhibition can lead to the modulation of critical cellular processes, including cell proliferation, angiogenesis, and metabolism.

KDM4C_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm KDM4C KDM4C H3K9me3 H3K9me3 (Repressive Mark) cMyc_Gene c-Myc Gene cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Transcription & Translation HIF1a_Gene HIF1α Gene HIF1a_Protein HIF1α Protein HIF1a_Gene->HIF1a_Protein Transcription & Translation STAT3 STAT3 STAT3->HIF1a_Gene Co-activates ATF4 ATF4 Amino_Acid_Metabolism_Genes Amino Acid Metabolism Genes Metabolic_Reprogramming Metabolic Reprogramming Amino_Acid_Metabolism_Genes->Metabolic_Reprogramming AKT AKT Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation cMyc_Protein->Cell_Proliferation VEGFA VEGFA HIF1a_Protein->VEGFA Activates Angiogenesis Angiogenesis VEGFA->Angiogenesis SD70 This compound SD70->KDM4C Inhibits

Figure 1: KDM4C Signaling Pathways. This diagram illustrates how KDM4C promotes gene expression by demethylating the repressive H3K9me3 mark on target genes like c-Myc and HIF1α. KDM4C also cooperates with transcription factors STAT3 and ATF4. Inhibition of KDM4C by this compound can block these pathways, leading to reduced cell proliferation, angiogenesis, and metabolic reprogramming.

Data Presentation

The inhibitory activity of this compound against KDM4C has been characterized biochemically and in cell-based assays. The following tables summarize the quantitative data for this compound.

Table 1: Biochemical Potency of this compound against KDM4C

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundKDM4CAntibody-based30[1][2]

Table 2: Cellular Activity of this compound in Prostate Cancer Cell Lines

Cell LineTreatmentEffectConcentration (µM)% Cell Survival
CWR22Rv1This compoundInhibition of viability109%
PC3This compoundInhibition of viability214%
DU145This compoundInhibition of viability226%

Experimental Protocols

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a highly sensitive and robust method for HTS of histone demethylases. The following protocol is adapted for KDM4C and is suitable for 384-well plate formats.

Principle of the TR-FRET Assay

The assay measures the demethylation of a biotinylated histone H3 peptide substrate. A terbium (Tb)-labeled antibody specific for the demethylated product (e.g., H3K9me2) serves as the FRET donor. Streptavidin-d2, which binds to the biotinylated peptide, acts as the FRET acceptor. When the substrate is demethylated by KDM4C, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

Materials and Reagents
  • KDM4C enzyme (recombinant human)

  • Biotinylated H3K9me3 peptide substrate

  • This compound (reference inhibitor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM Ascorbic acid, 0.01% Tween-20, 0.1% BSA.

  • Detection Reagents:

    • Tb-labeled anti-H3K9me2 antibody

    • Streptavidin-d2

  • 384-well low-volume white plates

  • Compound library

  • Plate reader capable of TR-FRET measurements

Experimental Procedure
  • Compound Plating:

    • Prepare serial dilutions of the compound library and this compound in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.

    • For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a high concentration of this compound (positive control).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X KDM4C enzyme solution in Assay Buffer.

    • Prepare a 2X biotinylated H3K9me3 peptide substrate solution in Assay Buffer.

  • Enzymatic Reaction:

    • Add 5 µL of the 2X KDM4C enzyme solution to each well of the compound plate.

    • Add 5 µL of the 2X peptide substrate solution to initiate the reaction. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X detection mix containing the Tb-labeled anti-H3K9me2 antibody and Streptavidin-d2 in detection buffer.

    • Add 10 µL of the detection mix to each well to stop the enzymatic reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).

    • Calculate the FRET ratio (665 nm emission / 620 nm emission) for each well.

Data Analysis
  • Normalization: Normalize the raw FRET ratios using the negative (DMSO) and positive (high concentration of this compound) controls.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Dose-Response Curves: For compounds showing significant inhibition, plot the % inhibition against the logarithm of the compound concentration.

  • IC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each active compound.

High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step process to identify and validate candidate inhibitors.

HTS_Workflow

Figure 2: High-Throughput Screening Workflow. This diagram outlines the sequential steps of an HTS campaign to identify novel KDM4C inhibitors, starting from assay development and culminating in lead optimization.

Conclusion

The protocol described in this application note provides a robust framework for the high-throughput screening of KDM4C inhibitors. The use of a TR-FRET-based assay offers high sensitivity and is amenable to automation. By employing this compound as a reference compound, researchers can ensure the quality and reliability of their screening data. The identification of novel and potent KDM4C inhibitors through such a campaign holds significant promise for the development of new epigenetic-based therapies for cancer and other diseases.

References

Application Notes and Protocols: SD-70 Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following document is a hypothetical Application Note and Protocol created for a compound designated "SD-70." As of the date of this document's generation, "this compound" does not correspond to a publicly known therapeutic agent for central nervous system (CNS) delivery. The data, mechanisms, and protocols presented are illustrative and based on established methodologies in the field of CNS drug development. This document is intended to serve as a template and guide for researchers and professionals in the field.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The blood-brain barrier (BBB) represents a significant obstacle in the development of therapeutics for central nervous system (CNS) disorders, as it restricts the passage of most molecules from the bloodstream into the brain.[1][2][3] This barrier is formed by the tight junctions of capillary endothelial cells and is crucial for protecting the CNS from toxins and pathogens.[2][4] However, it also prevents the entry of potentially effective therapeutic agents. Overcoming this barrier is a key focus in the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[5][6]

This compound is a novel, small-molecule therapeutic candidate designed to penetrate the CNS and modulate pathways implicated in neurodegeneration. These application notes provide an overview of this compound's proposed mechanism of action, summarize key preclinical data regarding its CNS delivery, and offer detailed protocols for its evaluation in a research setting.

Proposed Mechanism of Action of this compound

This compound is engineered to cross the blood-brain barrier via a dual mechanism: passive diffusion, owing to its optimized lipophilicity and molecular size, and active transport through interaction with a specific carrier-mediated transporter. Once in the CNS, this compound is hypothesized to inhibit the activity of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key enzyme implicated in tau hyperphosphorylation and neuroinflammation, common pathological hallmarks of several neurodegenerative diseases. By inhibiting GSK-3β, this compound aims to reduce neuronal damage and preserve cognitive function.

SD_70_Signaling_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System SD70_blood This compound BBB_passive Passive Diffusion SD70_blood->BBB_passive BBB_active Active Transport SD70_blood->BBB_active SD70_cns This compound BBB_passive->SD70_cns BBB_active->SD70_cns GSK3B GSK-3β SD70_cns->GSK3B Inhibits Tau Tau Protein GSK3B->Tau Phosphorylates Neuroinflammation Neuroinflammation GSK3B->Neuroinflammation Promotes Neuronal_Health Neuronal Health GSK3B->Neuronal_Health Inhibits

Caption: Proposed mechanism of this compound crossing the BBB and acting on GSK-3β.

Data Presentation: Preclinical Evaluation of this compound

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Blood-Brain Barrier Permeability

This table presents data from an in vitro BBB model using human brain-like endothelial cells (hBLECs) to assess the permeability of this compound.

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
This compound 15.2 ± 1.81.1 ± 0.2
Caffeine (High Permeability Control) 25.5 ± 2.11.0 ± 0.1
Atenolol (Low Permeability Control) 0.8 ± 0.31.2 ± 0.3

Data are presented as mean ± SD, n=3.

Table 2: In Vivo Pharmacokinetics in Rodent Model (Single IV Dose)

This table summarizes the pharmacokinetic parameters of this compound in rats following a single intravenous injection. Brain and plasma samples were collected at various time points.

ParameterValue
Dose (IV) 5 mg/kg
Plasma Half-life (t½) 3.5 hours
Plasma AUC (0-t) 12,500 ng·h/mL
Brain Cmax 850 ng/g
Brain AUC (0-t) 4,800 ng·h/g
Brain-to-Plasma Ratio (AUCbrain/AUCplasma) 0.38
Unbound Brain-to-Plasma Ratio (Kp,uu,brain) 0.35

Data are presented as mean, n=5 animals per time point.

Table 3: Target Engagement in Mouse Brain

This table shows the effect of this compound on the phosphorylation of a downstream target of GSK-3β in the mouse brain, as measured by ELISA.

Treatment GroupDose (mg/kg)p-Tau (Ser396) Reduction (%)
Vehicle Control -0%
This compound 1045% ± 5.2%
This compound 3072% ± 8.1%

Data are presented as mean ± SD, n=6 animals per group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro BBB Permeability Assay

Objective: To determine the bidirectional permeability of this compound across a cellular model of the blood-brain barrier.

Materials:

  • Human brain-like endothelial cells (hBLECs)

  • Transwell inserts (0.4 µm pore size)

  • Assay buffer (HBSS with 10 mM HEPES, pH 7.4)

  • This compound, Caffeine, Atenolol

  • LC-MS/MS system for quantification

Method:

  • Cell Culture: Culture hBLECs on Transwell inserts until a confluent monolayer is formed, confirmed by Transendothelial Electrical Resistance (TEER) measurement > 200 Ω·cm².

  • Apical to Basolateral (A→B) Permeability: a. Wash the cell monolayer twice with pre-warmed assay buffer. b. Add assay buffer containing the test compound (10 µM this compound) to the apical (upper) chamber. c. Add fresh assay buffer to the basolateral (lower) chamber. d. Incubate at 37°C with 5% CO₂ on an orbital shaker. e. Collect samples from the basolateral chamber at 15, 30, 60, and 120 minutes. Replace with an equal volume of fresh buffer. f. Collect a final sample from the apical chamber at 120 minutes.

  • Basolateral to Apical (B→A) Permeability: a. Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Calculate the efflux ratio by dividing Papp (B→A) by Papp (A→B).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To assess the brain and plasma concentration-time profile of this compound after intravenous administration.

In_Vivo_PK_Workflow start Acclimate Male Sprague-Dawley Rats (n=35) dose Administer this compound (5 mg/kg) via tail vein injection start->dose collect Collect Blood & Brain Samples at 0.25, 0.5, 1, 2, 4, 8, 24h dose->collect process_blood Process Blood to Plasma via Centrifugation collect->process_blood homogenize_brain Homogenize Brain Tissue collect->homogenize_brain extract Protein Precipitation & Extraction process_blood->extract homogenize_brain->extract analysis Quantify this compound Concentration via LC-MS/MS extract->analysis pk_model Pharmacokinetic Modeling (e.g., non-compartmental analysis) analysis->pk_model end Determine PK Parameters (t½, Cmax, AUC) pk_model->end

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulated in 5% DMSO, 40% PEG300, 55% Saline

  • Anesthesia (e.g., isoflurane)

  • LC-MS/MS system

Method:

  • Acclimation: Acclimate animals for at least 7 days prior to the study.

  • Dosing: Administer a single 5 mg/kg dose of this compound via the tail vein.

  • Sample Collection: a. At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize a cohort of animals (n=5 per time point). b. Collect blood via cardiac puncture into EDTA-containing tubes. c. Immediately perfuse the brain with ice-cold saline to remove remaining blood. d. Excise the whole brain, weigh it, and flash-freeze in liquid nitrogen.

  • Sample Processing: a. Centrifuge blood samples at 2,000 x g for 15 minutes at 4°C to separate plasma. b. Homogenize brain tissue in a suitable buffer.

  • Quantification: a. Perform protein precipitation on plasma and brain homogenate samples. b. Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, t½, AUC) for both plasma and brain compartments using appropriate software (e.g., Phoenix WinNonlin).

Conclusion

The presented data indicate that this compound is a promising CNS drug candidate with good in vitro BBB permeability and significant brain penetration in vivo. The observed target engagement in the brain further supports its potential as a therapeutic for neurodegenerative diseases. The protocols outlined here provide a robust framework for researchers to replicate and expand upon these findings. Further studies should focus on oral bioavailability, chronic dosing regimens, and efficacy in disease models.

References

application of SD-70 in [specific research area]

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no publicly available scientific literature or data identifying a specific molecule or compound designated as "SD-70." Searches for "this compound" in scientific databases and general web searches do not yield information about its structure, function, or application in any research area.

It is possible that "this compound" is an internal designation for a compound within a specific research institution or company and has not yet been disclosed publicly. It could also be a typographical error, and a different name was intended.

To proceed with generating detailed Application Notes and Protocols, please provide more specific information about the compound "this compound," such as:

  • The full chemical name or IUPAC name.

  • Any known alternative names or synonyms.

  • The general class of molecule (e.g., small molecule inhibitor, antibody, protein).

  • The intended biological target or pathway.

  • Any publications or patents that mention this compound.

Once more specific information is available, it will be possible to generate the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and diagrams.

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of SD-70

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of SD-70, a small molecule tumor translocation inhibitor. Given that this compound is a small molecule inhibitor, it is likely to exhibit limited aqueous solubility, a common challenge in drug development. This guide offers strategies and detailed experimental protocols to enhance its solubility for various experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility important?

A1: this compound is a small molecule inhibitor of the demethylase KDM4C, which is being investigated for its potential in cancer therapy.[1] Aqueous solubility is a critical physicochemical property for any drug candidate. It influences dissolution, absorption, and ultimately, the bioavailability of the compound. For in vitro assays, achieving a sufficient concentration in aqueous media is essential for obtaining reliable and reproducible results. Poor solubility can lead to compound precipitation, inaccurate dose-response curves, and misleading biological data.

Q2: I am observing precipitation of this compound in my aqueous buffer during my cell-based assay. What could be the cause?

A2: Precipitation of this compound in aqueous buffers is likely due to its low intrinsic solubility. Several factors can contribute to this issue:

  • Concentration: The concentration of this compound you are using may exceed its solubility limit in the specific buffer system.

  • Buffer Composition: The pH, ionic strength, and presence of salts in your buffer can significantly impact the solubility of this compound.

  • Solvent Carryover: If you are diluting a stock solution of this compound prepared in an organic solvent (like DMSO), the final concentration of the organic solvent in the aqueous buffer may not be sufficient to maintain solubility. This is a common phenomenon known as "solvent-crashing."

  • Temperature: Changes in temperature can affect solubility. Ensure your experiments are conducted at a consistent temperature.

Q3: What are the initial steps I should take to improve the solubility of this compound for my experiments?

A3: Start with simple and readily available methods before moving to more complex formulations. Here are a few initial steps:

  • Co-solvents: Increase the percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, in your final aqueous solution. However, be mindful of the potential toxicity of the co-solvent to your cells or assay system.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility. This requires knowledge of the compound's pKa.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to wet the compound and form micelles, thereby increasing solubility.

Q4: Are there more advanced techniques I can use if the initial steps are not sufficient?

A4: Yes, several advanced formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a more water-soluble inclusion complex.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level. This can be achieved through methods like solvent evaporation or hot-melt extrusion.

  • Nanoparticle Formation: Reducing the particle size of the drug to the nanometer range (nanosuspension) can increase the surface area available for dissolution, leading to improved solubility and dissolution rate.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and resolving solubility issues with this compound.

Problem: this compound precipitates out of solution upon dilution into aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Exceeding Solubility Limit Determine the kinetic solubility of this compound in your specific buffer system.Knowledge of the solubility limit will allow you to prepare solutions at appropriate concentrations.
Solvent Crashing Modify the dilution method. Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise with vigorous vortexing.This "reverse dilution" can sometimes prevent immediate precipitation by allowing for a more gradual change in solvent polarity.
Inappropriate pH If the pKa of this compound is known or can be predicted, adjust the pH of the buffer to ionize the compound. For a basic compound, lower the pH. For an acidic compound, raise the pH.Increased ionization will lead to greater interaction with water molecules and improved solubility.
Insufficient Solubilizing Excipients Incorporate a co-solvent, surfactant, or cyclodextrin (B1172386) into your aqueous buffer.These excipients can increase the apparent solubility of this compound.

Summary of Solubility Enhancement Techniques

The following table summarizes various techniques that can be applied to improve the aqueous solubility of this compound, along with their principles and potential outcomes.

Technique Principle of Operation Potential Fold Increase in Solubility Advantages Disadvantages
Co-solvency Reduces the polarity of the solvent system, increasing the solubility of hydrophobic compounds.2 - 500Simple and quick to implement.Potential for co-solvent toxicity in biological systems. Uncontrolled precipitation upon further dilution.[2]
pH Adjustment Ionization of the drug molecule at a pH away from its pI increases its interaction with water.10 - 1,000Highly effective for ionizable compounds.Only applicable to compounds with acidic or basic functional groups. May not be suitable for all biological assays due to pH constraints.
Surfactant Solubilization (Micelles) Surfactant molecules form micelles above their critical micelle concentration (CMC), entrapping the hydrophobic drug in the micellar core.5 - 100Can significantly increase solubility.Potential for surfactant-induced toxicity or interference with biological assays.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water.[3]10 - 5,000High solubilization capacity. Can improve stability.Can be expensive. Potential for toxicity with certain cyclodextrins.[3]
Solid Dispersion The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which has higher energy and thus greater apparent solubility than the crystalline form.10 - 20,000Significant increase in dissolution rate and solubility.Requires specialized equipment for preparation (e.g., spray dryer, hot-melt extruder). Physical stability of the amorphous form can be a concern.
Nanosuspension Reduction of particle size to the sub-micron range increases the surface area-to-volume ratio, leading to a higher dissolution rate according to the Noyes-Whitney equation.5 - 200Applicable to a wide range of poorly soluble drugs. Can be administered via various routes.Requires specialized equipment for particle size reduction (e.g., high-pressure homogenizer, ball mill). Physical stability (particle growth) can be an issue.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of this compound using Turbidimetry

Objective: To estimate the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Microplate reader with turbidity measurement capability (e.g., at 620 nm)

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

  • Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate.

  • Add the aqueous buffer of interest (e.g., 198 µL) to each well to achieve a final DMSO concentration of 1%.

  • Mix the plate thoroughly on a plate shaker for 10 minutes.

  • Allow the plate to stand at room temperature for 2 hours.

  • Measure the turbidity of each well using a microplate reader at a wavelength of 620 nm.

  • The kinetic solubility is defined as the highest concentration of this compound that does not result in a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex by Lyophilization

Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v) in deionized water.

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the suspension at room temperature for 48-72 hours, protected from light.

  • After stirring, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • Freeze the resulting clear solution at -80°C until completely frozen.

  • Lyophilize the frozen solution for 48-72 hours until a dry, fluffy powder is obtained.

  • The resulting powder is the this compound-HP-β-CD inclusion complex, which can be reconstituted in water to determine the enhancement in solubility.

Visualizations

experimental_workflow start Start: Poorly Soluble this compound solubility_test Determine Kinetic Solubility (Protocol 1) start->solubility_test is_soluble Is Solubility Sufficient? solubility_test->is_soluble simple_methods Tier 1: Simple Methods is_soluble->simple_methods No advanced_methods Tier 2: Advanced Formulations is_soluble->advanced_methods Still Insufficient end End: Solubilized this compound is_soluble->end Yes cosolvent Co-solvency simple_methods->cosolvent ph_adjust pH Adjustment simple_methods->ph_adjust surfactant Surfactants simple_methods->surfactant cosolvent->solubility_test ph_adjust->solubility_test surfactant->solubility_test cyclodextrin Cyclodextrin Complexation (Protocol 2) advanced_methods->cyclodextrin solid_dispersion Solid Dispersion advanced_methods->solid_dispersion nanosuspension Nanosuspension advanced_methods->nanosuspension cyclodextrin->solubility_test solid_dispersion->solubility_test nanosuspension->solubility_test

Caption: Workflow for improving the aqueous solubility of this compound.

signaling_pathway_analogy cluster_problem Problem cluster_solutions Solubility Enhancement Strategies cluster_outcome Desired Outcome SD70_precipitate This compound Precipitation Co_Solvent Co-Solvents (e.g., DMSO) SD70_precipitate->Co_Solvent addresses pH_Modification pH Adjustment SD70_precipitate->pH_Modification addresses Complexation Complexation (e.g., Cyclodextrins) SD70_precipitate->Complexation addresses Formulation Advanced Formulations (e.g., Solid Dispersion) SD70_precipitate->Formulation addresses Soluble_SD70 Solubilized this compound for Assay Co_Solvent->Soluble_SD70 leads to pH_Modification->Soluble_SD70 leads to Complexation->Soluble_SD70 leads to Formulation->Soluble_SD70 leads to

Caption: Logical relationships in addressing this compound solubility issues.

References

Technical Support Center: Synthesis of Synthacomp-70

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Synthacomp-70. It is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues related to impurities encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of Synthacomp-70?

Impurities can arise from various sources throughout the synthesis and purification process.[1][2] These can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions.[3]

  • Degradation Products: The active pharmaceutical ingredient (API) can degrade under certain conditions, forming impurities.[3]

  • Reagent-Related Impurities: Impurities present in the starting materials, reagents, solvents, or catalysts used in the synthesis.[2]

  • Environmental Contaminants: Contamination from the manufacturing environment or packaging materials.[1]

Q2: How can I identify unknown impurities in my Synthacomp-70 sample?

A combination of analytical techniques is typically employed for the identification and characterization of impurities.[4] High-performance liquid chromatography (HPLC) is often the primary method for separating impurities.[5] For structure elucidation, hyphenated techniques are invaluable:

  • LC-MS/MS (Liquid Chromatography-Mass Spectrometry): Provides molecular weight and fragmentation data.[4]

  • LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Offers detailed structural information.[4]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile impurities.[4][5]

Q3: What are the recommended purification techniques for removing impurities from Synthacomp-70?

The choice of purification method depends on the nature of Synthacomp-70 and the impurities. Common techniques include:

  • Crystallization: Often the most effective method for purifying solid compounds and removing a wide range of impurities.

  • Chromatography: Techniques like flash chromatography and preparative HPLC are used for separating closely related impurities.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties.

  • Distillation: Effective for purifying liquid compounds.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Peak in HPLC Analysis

Question: My HPLC analysis of a recent batch of Synthacomp-70 shows an unexpected peak that was not present in previous batches. How do I troubleshoot this?

Answer: The appearance of a new peak in your HPLC chromatogram indicates the presence of a new impurity. The following workflow can help you identify and address the issue.

Experimental Workflow: Troubleshooting an Unexpected HPLC Peak

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Corrective Action A Unexpected Peak Observed in HPLC B Review Synthesis Protocol and Batch Records A->B Compare with reference A->B C Check Starting Material Purity B->C Investigate deviations D Analyze Reaction Conditions (Temp, Time, Reagents) B->D E Isolate Impurity (e.g., Prep-HPLC) C->E D->E If conditions varied F Characterize Structure (LC-MS, NMR) E->F Obtain pure sample G Hypothesize Formation Mechanism F->G Based on structure H Modify Synthesis Protocol G->H Prevent formation I Optimize Purification Method G->I Improve removal J Implement In-Process Controls H->J I->J K Re-analyze Synthesized Batch J->K Verify fix G cluster_0 Reaction Parameters cluster_1 Outcome cluster_2 Impurity Level A Time E Reaction Completion A->E B Temperature B->E C Stoichiometry C->E D Catalyst D->E F High Starting Material E->F Inverse Relationship G A Starting Material B Reactive Intermediate A->B Activation C Synthacomp-70 B->C Reaction with Reagent D Dimeric Impurity B->D Self-Condensation E Desired Reaction Pathway F Side Reaction Pathway

References

Technical Support Center: Optimizing SD-70 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the in vivo application of SD-70, a potent and selective inhibitor of Kinase X. Our goal is to empower researchers to design and execute successful animal studies, troubleshoot common issues, and interpret their results with confidence.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose for this compound in a mouse xenograft model?

For initial efficacy studies in a mouse xenograft model, a starting dose of 25 mg/kg, administered daily via oral gavage, is recommended. This recommendation is based on preliminary dose-ranging studies that have shown this dose to be well-tolerated while achieving significant target engagement in vivo. However, the optimal dose may vary depending on the specific tumor model and its sensitivity to Kinase X inhibition.

2. What is the maximum tolerated dose (MTD) of this compound in mice?

The MTD of this compound in BALB/c mice has been determined to be 75 mg/kg for daily oral administration over a 14-day period. Doses exceeding this have been associated with reversible weight loss and transient signs of lethargy.

3. How should this compound be formulated for oral administration?

This compound has low aqueous solubility. A recommended vehicle for oral gavage is a suspension in 0.5% (w/v) methylcellulose (B11928114) in sterile water. It is critical to ensure a uniform and stable suspension for consistent dosing.

4. What is the pharmacokinetic profile of this compound in mice?

Following a single oral dose of 25 mg/kg, this compound reaches a maximum plasma concentration (Cmax) of approximately 2.5 µM within 2 hours (Tmax). The plasma half-life (t1/2) is approximately 6 hours.

5. How can I confirm target engagement of this compound in my in vivo model?

Target engagement can be assessed by measuring the phosphorylation levels of a direct downstream substrate of Kinase X in tumor tissue lysates via Western blot or ELISA. A significant reduction in the phosphorylation of the substrate in this compound-treated animals compared to vehicle-treated controls indicates successful target inhibition.

Troubleshooting Guide

Issue 1: High variability in tumor growth inhibition between animals in the same treatment group.

  • Possible Cause: Inconsistent dosing due to poor formulation.

    • Solution: Ensure this compound is a homogenous suspension before each administration. Vortex the stock solution vigorously and keep it agitated during the dosing procedure. Prepare fresh formulations regularly.

  • Possible Cause: Inaccurate dosing volume.

    • Solution: Calibrate pipettes regularly and ensure precise administration based on the most recent body weight of each animal.

  • Possible Cause: Variation in tumor implantation or initial tumor size.

    • Solution: Ensure all tumors are within a narrow size range at the start of the study. Refine the tumor implantation technique to ensure consistency.

Issue 2: Significant weight loss or signs of toxicity in treated animals at the recommended starting dose.

  • Possible Cause: The specific animal strain or tumor model is more sensitive to this compound.

    • Solution: Reduce the dose to a lower, better-tolerated level (e.g., 10 mg/kg) and perform a dose-escalation study to determine the optimal dose for your specific model.

  • Possible Cause: Vehicle-related toxicity.

    • Solution: Run a vehicle-only control group to assess any adverse effects of the formulation itself. Consider alternative, well-tolerated vehicles if necessary.

Issue 3: Lack of significant tumor growth inhibition despite using the recommended dose.

  • Possible Cause: The tumor model is resistant to Kinase X inhibition.

    • Solution: Confirm the expression and activation of Kinase X in your tumor model. Investigate potential resistance mechanisms, such as mutations in Kinase X or activation of bypass signaling pathways.

  • Possible Cause: Insufficient drug exposure in the tumor tissue.

    • Solution: Perform pharmacokinetic analysis on tumor tissue to determine if this compound is reaching the target site at sufficient concentrations. Consider adjusting the dosing regimen (e.g., twice-daily dosing) to improve tumor drug exposure.

Quantitative Data Summary

Table 1: Summary of this compound Pharmacokinetic Parameters in BALB/c Mice

ParameterValue
Dose25 mg/kg (oral)
Cmax2.5 µM
Tmax2 hours
AUC(0-24h)15 µM·h
t1/26 hours

Table 2: Dose-Response and Toxicity of this compound in a Xenograft Model

Dose (mg/kg/day)Tumor Growth Inhibition (%)Average Body Weight Change (%)Observations
1035%+2%Well-tolerated
2565%0%Well-tolerated
5085%-5%Mild, reversible weight loss
7590%-12%Reversible weight loss, transient lethargy
10092%-20%Significant toxicity, study terminated

Key Experimental Protocols

1. Maximum Tolerated Dose (MTD) Study Protocol

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain as your planned efficacy study (e.g., BALB/c or NOD/SCID).

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose escalation groups of this compound.

  • Dosing: Administer this compound or vehicle daily via the intended route (e.g., oral gavage) for 14 consecutive days.

  • Monitoring: Record body weight daily and observe for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Endpoint: The MTD is defined as the highest dose that does not cause more than a 15-20% loss in body weight and does not lead to mortality or severe clinical signs of toxicity.

2. Xenograft Tumor Model Efficacy Study Protocol

  • Cell Culture and Implantation: Culture the desired cancer cell line and implant a specific number of cells (e.g., 1 x 10^6) subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week.

  • Randomization and Grouping: Randomize mice into treatment groups (vehicle control and different doses of this compound) once tumors reach the target size.

  • Treatment: Administer the designated treatments daily. Continue monitoring tumor size and body weight.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or after a set duration. Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.

Visualizations

G cluster_0 Upstream Signaling cluster_1 Kinase X Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Kinase X Kinase X Receptor Tyrosine Kinase (RTK)->Kinase X Activates Downstream Substrate Downstream Substrate Kinase X->Downstream Substrate Phosphorylates Proliferation Proliferation Downstream Substrate->Proliferation Survival Survival Downstream Substrate->Survival This compound This compound This compound->Kinase X Inhibits

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.

G cluster_0 Phase 1: MTD Study cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: PK/PD Analysis A Establish MTD in non-tumor bearing mice B Determine dose range for efficacy studies A->B C Initiate xenograft model B->C D Treat with vehicle and selected this compound doses C->D E Monitor tumor growth and body weight D->E F Collect plasma and tumor samples E->F G Analyze drug concentration (PK) and target inhibition (PD) F->G H Correlate exposure with efficacy G->H

Caption: Experimental workflow for in vivo dose optimization of this compound.

G node_sol node_sol node_check node_check Start Lack of Efficacy Check_Dose Is dosing and formulation correct? Start->Check_Dose Check_Model Is Kinase X active in the tumor model? Check_Dose->Check_Model Yes Sol_Formulation Optimize formulation and ensure consistent dosing Check_Dose->Sol_Formulation No Check_PK Is drug exposure sufficient in the tumor? Check_Model->Check_PK Yes Sol_Model Select a more sensitive tumor model Check_Model->Sol_Model No Sol_Dose Increase dose or dosing frequency Check_PK->Sol_Dose No

Caption: Troubleshooting decision tree for lack of efficacy in this compound in vivo studies.

reducing SD-70 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the novel kinase inhibitor, SD-70. Our goal is to help you mitigate off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the off-target effects of a kinase inhibitor like this compound and why are they a concern?

A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] For kinase inhibitors such as this compound, which are designed to block the activity of a specific kinase, off-target binding can modulate other signaling pathways.[1] This is a significant concern as it can lead to cellular toxicity, misleading experimental outcomes, and potential adverse effects in clinical applications.[1] Many kinase inhibitors have been withdrawn from clinical trials due to side effects at least partially attributed to off-target activities.[1]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of this compound's intended target. How can I determine if this is an off-target effect?

A2: This observation strongly suggests potential off-target activity. A standard method to verify this is to perform a rescue experiment.[2] If overexpressing a drug-resistant mutant of the intended target kinase reverses the observed phenotype, the effect is likely on-target.[2] If the phenotype persists, it is probably due to the inhibition of one or more off-target kinases.[2] Further investigation using techniques like kinome-wide profiling can help identify these off-targets.[1][2]

Q3: How can I proactively identify potential off-target effects of this compound?

A3: Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results. A common and effective approach is to perform a kinase selectivity profile, screening this compound against a large panel of kinases.[1][2] This can be done through commercial services that offer panels covering a significant portion of the human kinome.[2] Additionally, chemical proteomics approaches, such as affinity purification followed by mass spectrometry, can identify specific protein interactions, including off-target kinases.[2][3]

Q4: What are best practices for designing experiments to minimize the impact of this compound's off-target effects?

A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of this compound that still engages the intended target. Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[2] Using a structurally unrelated inhibitor that targets the same kinase can also help confirm that the observed phenotype is due to on-target inhibition.[2]

Troubleshooting Guides

Issue 1: Discrepancy between biochemical and cell-based assay results for this compound.

  • Question: Why is the IC50 value of this compound much higher in my cell-based assay compared to the biochemical assay?

  • Answer: This is a common issue that can arise from several factors. One primary reason is the difference in ATP concentrations; biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors like this compound.[2] Additionally, this compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration.[2] It is also possible that the target kinase is not expressed or is inactive in the cell line being used.[2]

Issue 2: High levels of cytotoxicity observed at effective concentrations of this compound.

  • Question: My cells are dying at concentrations of this compound required to inhibit the target kinase. How can I troubleshoot this?

  • Answer: High cytotoxicity can be a result of either on-target or off-target effects. To investigate this, you can perform a kinome-wide selectivity screen to identify unintended kinase targets that might be mediating the toxic effects.[1] Testing inhibitors with different chemical scaffolds but the same primary target can also help determine if the cytotoxicity is an on-target effect.[1] It is also important to check the solubility of this compound in your cell culture media and use a vehicle control to ensure the solvent is not causing toxicity.[1]

Issue 3: Inconsistent or unexpected experimental results with this compound.

  • Question: I'm seeing variable results between experiments, or the cellular response is not what I expected. What could be the cause?

  • Answer: Inconsistent results can be due to the activation of compensatory signaling pathways. When the primary target of this compound is inhibited, cells may adapt by upregulating parallel pathways.[1] You can use techniques like Western blotting to probe for the activation of known compensatory pathways.[1] Another factor could be the stability of this compound under your experimental conditions; it is important to check its stability in your media at 37°C.[1]

Data Presentation

Table 1: Representative In Vitro Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target A 15 1
Off-Target Kinase 11,25083
Off-Target Kinase 2>10,000>667
Off-Target Kinase 385057
Off-Target Kinase 4>10,000>667
Off-Target Kinase 52,300153

This table summarizes the inhibitory activity of this compound against a panel of kinases, highlighting its potency and selectivity.[3]

Table 2: Troubleshooting Cellular Assay Discrepancies

Potential CauseTroubleshooting StrategyExpected Outcome
High intracellular ATP concentrationPerform cell-based assays with ATP-depleted cells or use an ATP-non-competitive inhibitor if available.The inhibitor's potency in the cell-based assay should increase and more closely match the biochemical IC50.
Inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein)Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil).An increase in the inhibitor's cellular potency will be observed.
Low expression or activity of the target kinase in the cell lineVerify the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting or a similar technique.Confirms whether the target is present and active in the chosen cell line.

This table provides a structured approach to troubleshooting common discrepancies between biochemical and cellular assay results.[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[1]

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[1]

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.[1]

  • Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[1]

  • Data Analysis: The results are usually reported as the percentage of inhibition at the tested concentration or as IC50/Kd values for each kinase. This allows for the calculation of a selectivity index.[4]

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Objective: To assess the engagement of this compound with its target in live cells.

Methodology:

  • Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.[2]

  • Cell Plating: Seed the cells in a multi-well plate at an appropriate density.[2]

  • Compound Treatment: Add serial dilutions of this compound to the cells.[2]

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the target kinase.[2]

  • Signal Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates that this compound is engaging the target kinase and displacing the tracer.

  • Data Analysis: Calculate the IC50 value from the dose-response curve to quantify target engagement in a cellular context.

Protocol 3: Chemical Proteomics for Off-Target Identification

Objective: To identify the direct binding partners of this compound in a cellular context.

Methodology:

  • Immobilization of this compound: Covalently attach this compound to beads to create an affinity matrix. An unmodified bead should be used as a negative control.

  • Cell Lysis: Prepare a cell lysate from the cell line of interest.

  • Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads and the control beads.

  • Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.[3]

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.[3]

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were captured by the immobilized this compound.[3]

  • Data Analysis: Compare the proteins identified from the this compound beads to those from the control beads to identify specific binding partners.

Visualizations

SD70_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase (e.g., TK-1) Upstream_Kinase->Target_Kinase Downstream_Effector Downstream_Effector Target_Kinase->Downstream_Effector Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor SD70 This compound SD70->Target_Kinase Off_Target_Kinase Off-Target Kinase (e.g., OTK-A) SD70->Off_Target_Kinase Off-Target Inhibition Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway for this compound, illustrating on-target and off-target inhibition.

Experimental_Workflow Start Start: Phenotypic Observation Biochemical_Assay Biochemical Assay (IC50 vs. Target) Start->Biochemical_Assay Cellular_Assay Cellular Assay (Phenotype) Start->Cellular_Assay Compare_Results Compare Biochem vs. Cellular Biochemical_Assay->Compare_Results Cellular_Assay->Compare_Results Kinome_Profiling Kinome-wide Selectivity Profiling Compare_Results->Kinome_Profiling Discrepancy Rescue_Experiment Rescue Experiment (Drug-Resistant Mutant) Compare_Results->Rescue_Experiment Consistent Identify_Off_Targets Identify Off-Targets (e.g., Chemoproteomics) Kinome_Profiling->Identify_Off_Targets On_Target On-Target Effect Confirmed Rescue_Experiment->On_Target Phenotype Rescued Off_Target Off-Target Effect Suspected Rescue_Experiment->Off_Target Phenotype Persists Off_Target->Identify_Off_Targets

Caption: Workflow for investigating on-target vs. off-target effects of this compound.

Troubleshooting_Logic Start Problem: Unexpected Cellular Phenotype Check_Concentration Is the lowest effective concentration being used? Start->Check_Concentration Titrate_Dose Perform Dose-Response Titration Check_Concentration->Titrate_Dose No Use_Orthogonal_Inhibitor Test Structurally Different Inhibitor for Same Target Check_Concentration->Use_Orthogonal_Inhibitor Yes Titrate_Dose->Use_Orthogonal_Inhibitor Perform_Rescue Perform Rescue Experiment with Resistant Mutant Use_Orthogonal_Inhibitor->Perform_Rescue Result Phenotype Rescued? Perform_Rescue->Result On_Target Likely On-Target Result->On_Target Yes Off_Target Likely Off-Target Result->Off_Target No

Caption: Logical workflow for troubleshooting unexpected phenotypes with this compound.

References

Technical Support Center: SD-70 Recrystallization in Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering recrystallization issues with SD-70 in solid dosage forms.

Troubleshooting Guide

Q1: We are observing a loss of dissolution rate and bioavailability in our this compound tablets over time. Could this be due to recrystallization?

A1: Yes, a decrease in dissolution rate and bioavailability is a strong indicator of the recrystallization of amorphous this compound into a less soluble crystalline form. Amorphous solid dispersions are thermodynamically unstable and can convert to a more stable crystalline state, which negatively impacts the drug's performance.[1][2][3] It is crucial to confirm this physical state change through analytical characterization.

Q2: What are the first steps to investigate suspected recrystallization of this compound?

A2: A systematic approach is necessary to identify the root cause. We recommend the following initial steps:

  • Solid-State Characterization: Analyze the solid-state properties of your this compound formulation at different time points using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy to detect the presence of crystalline material.[1]

  • Review Formulation Composition: Examine the excipients used in your formulation. Some excipients can either inhibit or promote recrystallization.[4][5][6]

  • Assess Storage Conditions: Evaluate the temperature and humidity conditions under which the product is stored, as these environmental factors significantly influence the physical stability of amorphous systems.[7][8][9]

The following workflow can guide your investigation:

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Root Causes cluster_3 Corrective Actions Observation Decreased Dissolution / Bioavailability SolidState Solid-State Characterization (XRPD, DSC) Observation->SolidState Investigate FormulationReview Review Formulation Composition Observation->FormulationReview StorageReview Assess Storage Conditions Observation->StorageReview Crystal Crystallinity Detected SolidState->Crystal If Positive Excipient Incompatible Excipient FormulationReview->Excipient If Incompatible Environment High Temperature / Humidity StorageReview->Environment If Uncontrolled Reformulate Reformulate with Stabilizing Excipients Crystal->Reformulate ProcessOpt Optimize Manufacturing Process Crystal->ProcessOpt Excipient->Reformulate ControlEnv Control Storage Environment Environment->ControlEnv

Caption: Troubleshooting workflow for this compound recrystallization.

Frequently Asked Questions (FAQs)

Q3: Which excipients are known to influence the recrystallization of amorphous drugs like this compound?

A3: Excipient compatibility is critical for the stability of amorphous solid dispersions.

  • Polymers: Polymers like HPMC and PVP are often used to inhibit crystallization by increasing the glass transition temperature (Tg) and reducing molecular mobility.[10] However, the grade and variability of the polymer can impact its effectiveness.[5]

  • Plasticizers: Small molecule excipients can act as plasticizers, lowering the Tg and increasing the risk of recrystallization, especially in the presence of moisture.

  • Fillers: Some fillers can induce surface crystallization. For instance, mannitol (B672) and magnesium stearate (B1226849) have been shown to increase the nucleation rate of certain amorphous drugs.[4]

Q4: How do temperature and humidity contribute to the recrystallization of this compound?

A4: Temperature and humidity are critical environmental factors that can accelerate recrystallization.

  • Temperature: Elevated temperatures increase molecular mobility, providing the energy required for molecules to arrange into a crystalline lattice. Storing the product well below its glass transition temperature (Tg) is crucial.[8]

  • Humidity: Water acts as a potent plasticizer, significantly depressing the Tg of the formulation.[8] Moisture uptake increases molecular mobility and facilitates the conversion from an amorphous to a crystalline state.[7][9][11]

The following diagram illustrates the impact of moisture on an amorphous solid dispersion:

G cluster_0 Initial State cluster_1 Environmental Stressor cluster_2 Mechanism cluster_3 Final State Amorphous Amorphous this compound Dispersion (High Energy, High Solubility) Moisture Moisture Uptake (Humidity) Amorphous->Moisture Exposure Plasticization Plasticization Effect Moisture->Plasticization Tg Decreased Glass Transition Temp (Tg) Plasticization->Tg Mobility Increased Molecular Mobility Tg->Mobility Crystalline Crystalline this compound (Low Energy, Low Solubility) Mobility->Crystalline Leads to Recrystallization

Caption: Impact of moisture on this compound recrystallization.

Q5: What analytical techniques can be used to quantify the degree of crystallinity in our this compound formulation?

A5: Several analytical techniques can be employed for both qualitative and quantitative analysis of crystallinity. The choice of technique depends on the level of sensitivity required.

Analytical TechniquePrincipleLimit of Detection (LOD) for Crystalline Form
X-ray Powder Diffraction (XRPD) Detects ordered crystalline structures through diffraction of X-rays.Typically >5% w/w, but can be lower with advanced instrumentation.[1]
Differential Scanning Calorimetry (DSC) Measures heat flow associated with phase transitions (e.g., recrystallization, melting).Can detect small amounts of amorphous or crystalline material through changes in heat capacity and enthalpy.
Solid-State NMR (ssNMR) Provides information on the local molecular environment, distinguishing between amorphous and crystalline states.Can be highly sensitive, with the ability to quantify low levels of crystallinity.[1]
Raman/FTIR Spectroscopy Vibrational spectroscopy techniques that can differentiate between polymorphs and amorphous forms based on their unique spectral fingerprints.Can be used for chemical imaging to identify localized crystallization.

Experimental Protocols

Protocol 1: Detection of Crystallinity using X-ray Powder Diffraction (XRPD)

  • Sample Preparation: Gently grind the this compound tablets into a fine powder using a mortar and pestle. Ensure the sample is representative of the entire tablet.

  • Instrument Setup: Use a diffractometer with a Cu Kα radiation source. Set the scan range from 2θ = 5° to 40° with a step size of 0.02° and a scan speed of 1°/min.

  • Data Acquisition: Place the powdered sample on the sample holder and acquire the diffraction pattern.

  • Data Analysis: Compare the diffraction pattern of the aged sample to a reference amorphous sample and a reference crystalline sample of this compound. The presence of sharp peaks in the aged sample's diffractogram indicates the presence of crystalline material. The amorphous sample will show a broad halo.

Protocol 2: Assessment of Thermal Properties using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the powdered this compound tablet into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Use a nitrogen purge of 50 mL/min.

  • Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min.

  • Data Analysis: Analyze the resulting thermogram. A glass transition (Tg) will appear as a step change in the heat flow. An exothermic peak appearing after the Tg may indicate recrystallization upon heating, while an endothermic peak would correspond to the melting of a crystalline form. A decrease in the Tg over time can indicate plasticization due to moisture uptake.

References

Technical Support Center: Managing SD-70 Toxicity in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the in vitro toxicity of the novel small molecule inhibitor, SD-70. The principles and protocols outlined here are broadly applicable to other experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound-induced toxicity in cell culture?

A1: Toxicity from a new small molecule inhibitor like this compound can stem from several factors:

  • High Concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[1][2]

  • Off-Target Effects: The compound may bind to cellular targets other than the intended one, causing unintended and toxic consequences.[2]

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at certain concentrations.[2] It is crucial to keep the final solvent concentration in the culture medium low, typically below 0.5%, and to include a vehicle-only control.[3]

  • Compound Instability: this compound may be unstable in aqueous cell culture media at 37°C, degrading into toxic byproducts.

  • Prolonged Exposure: Continuous exposure to the compound can disrupt normal cellular processes, leading to cumulative toxicity.[2]

  • Metabolite Toxicity: Cellular metabolism of this compound could produce toxic byproducts.[2]

  • Inhibition of Essential Cellular Processes: While targeting a specific pathway, this compound might inadvertently affect pathways crucial for cell survival.[2]

Q2: My initial screen with this compound shows high cytotoxicity even at low concentrations. What are the first troubleshooting steps?

A2: High cytotoxicity at low concentrations requires a systematic approach to identify the cause:

  • Verify Compound Purity: Impurities from synthesis can be highly toxic. Ensure you are using a high-purity batch of this compound.

  • Assess Solvent Toxicity: Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used in your experimental wells. Ensure the final solvent concentration is non-toxic for your specific cell line.[4]

  • Check Cell Seeding Density: Low cell density can make cells more susceptible to toxic compounds.[4] Ensure your cell seeding density is optimal and consistent.

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from nanomolar to micromolar) to determine the cytotoxic profile accurately.[3]

  • Reduce Exposure Time: A time-course experiment (e.g., 24, 48, 72 hours) can help determine if toxicity is time-dependent and identify a shorter, effective incubation period.[3]

Q3: How do I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: The optimal concentration should be empirically determined for each cell line and assay. The goal is to find a concentration that is effective at inhibiting its target without causing widespread, non-specific cell death.

  • Dose-Response Experiment: Perform a dose-response experiment and measure both the desired inhibitory effect on the target and cell viability (using an assay like MTT or LDH).

  • Determine IC50 and CC50:

    • IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound that inhibits 50% of the target's activity.

    • CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound that causes death in 50% of the cells.

  • Calculate the Therapeutic Index (TI): The ratio of CC50 to IC50 (TI = CC50 / IC50). A higher TI indicates a wider window between the effective dose and the toxic dose. For in vitro experiments, aim for a concentration that is at or slightly above the IC50 but well below the CC50.

Q4: What are the best practices for preparing and storing this compound to minimize toxicity-related issues?

A4: Proper handling is crucial to ensure the stability and activity of the compound:

  • Dissolving: Use high-purity, anhydrous solvents like DMSO or ethanol.[2]

  • Stock Solutions: Prepare a high-concentration stock solution, aliquot it into small, single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[2]

  • Working Dilutions: Prepare fresh dilutions from the stock solution in your cell culture medium for each experiment.[2]

  • Manufacturer's Instructions: Always follow the manufacturer's datasheet for specific storage and handling recommendations.[2]

Troubleshooting Guide

This guide addresses common issues encountered when managing the toxicity of a novel compound like this compound in cell culture.

IssuePossible CauseRecommended Solution
High variability between replicate wells. Inconsistent cell seeding, uneven compound distribution, or plate edge effects.Ensure the cell suspension is thoroughly mixed before seeding. Mix the compound solution well before adding it to the wells. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[3]
No observable effect of this compound. The concentration is too low, the compound is inactive in the chosen cell line, or the incubation time is too short.Test a higher concentration range. Verify the compound's activity in a different, more sensitive cell line. Increase the incubation time.[3]
Excessive cell death even at low concentrations. The compound is highly cytotoxic, or the cells are particularly sensitive. The solvent concentration may be too high.Use a lower concentration range. Reduce the incubation time. Ensure the final solvent concentration is not contributing to toxicity by running a proper vehicle control.[3]
Compound precipitation in the culture medium. Poor solubility of the compound in the aqueous medium.Decrease the final concentration of the compound. Test alternative solvents for the stock solution. Ensure the stock solution is fully dissolved before diluting in the medium.[3]
Inconsistent results between experiments. Inconsistent cell culture conditions (e.g., passage number, confluency) or pipetting errors.Standardize cell culture parameters. Ensure pipettes are calibrated and use proper pipetting techniques, especially for serial dilutions.[5]

Quantitative Data Summary

Table 1: Cytotoxicity of Common Organic Solvents on Various Cell Lines

This table provides the half-maximal inhibitory concentration (IC50) values for common solvents to help in designing experiments with appropriate vehicle controls.

SolventCell LineIC50 (v/v %)
Dimethyl Sulfoxide (DMSO) Balb/3T31.40%
293T1.40%
MCF-7, RAW-264.7, HUVEC~1.1% - 1.2%[6]
Ethanol Balb/3T3>10%
293T>10%
MCF-7, RAW-264.7, HUVEC>5%[6]
Methanol Balb/3T33.70%
293T2.20%
Dimethylformamide (DMF) MCF-7, RAW-264.7, HUVEC~1.8% - 1.9%[6]

Data adapted from various sources.[6][7] Note that IC50 values can vary between cell lines and experimental conditions.

Table 2: Example IC50 Values of Common Chemotherapeutic Drugs

This table illustrates the range of IC50 values for known cytotoxic agents across different cancer cell lines. This can serve as a reference for the expected potency of a novel compound.

DrugCell LineIC50 (µg/mL)
Doxorubicin A549 (Lung Carcinoma)0.170 ± 0.006
HepG2 (Hepatocellular Carcinoma)0.511 ± 0.025
Cisplatin A549 (Lung Carcinoma)1.04 ± 0.21
HepG2 (Hepatocellular Carcinoma)1.05 ± 0.18

Data is for illustrative purposes.[8] IC50 values are highly dependent on the specific cell line and assay conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.[1][9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[3] Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used.[1]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the supernatant.[10]

  • Experimental Setup: Seed cells and treat with this compound as described in the MTT assay protocol. Include the following controls:

    • Background Control: Medium without cells.

    • Low Control (Spontaneous Release): Untreated cells.

    • High Control (Maximum Release): Cells treated with a lysis solution (e.g., Triton X-100).[11]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[11] Carefully transfer a portion of the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the controls.

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

  • Cell Preparation: Seed and treat cells with this compound for the desired time.

  • Cell Collection: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.[12]

  • Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[12]

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. This compound Dilution Series treatment 3. Cell Treatment (24, 48, 72h) compound_prep->treatment mtt 4a. MTT Assay treatment->mtt ldh 4b. LDH Assay treatment->ldh apoptosis 4c. Apoptosis Assay treatment->apoptosis readout 5. Data Acquisition (Absorbance/Fluorescence) mtt->readout ldh->readout apoptosis->readout calculation 6. Calculate CC50 readout->calculation

Caption: A generalized workflow for in vitro cytotoxicity testing of this compound.

troubleshooting_flowchart start High Cytotoxicity Observed q1 Is Vehicle Control Toxic? start->q1 a1_yes Reduce Solvent Conc. or Change Solvent q1->a1_yes Yes q2 Is Compound Purity Verified? q1->q2 No a1_yes->q2 a2_no Use High-Purity Compound q2->a2_no No q3 Is Cell Density Optimal? q2->q3 Yes a2_no->q3 a3_no Optimize Seeding Density q3->a3_no No q4 Perform Dose-Response & Time-Course q3->q4 Yes a3_no->q4 end Identify Non-Toxic Concentration Range q4->end

Caption: Troubleshooting flowchart for high cytotoxicity of a test compound.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway sd70_ext This compound Stress death_receptor Death Receptors (e.g., Fas, TNFR) sd70_ext->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 sd70_int This compound Stress bax_bak Bax/Bak Activation sd70_int->bax_bak mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax_bak->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathways of drug-induced apoptosis.

References

Technical Support Center: Synthesis of SD-70

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of SD-70. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the three-step synthesis of this compound is consistently low. What are the general areas I should focus on for improvement?

A1: Low overall yield in a multi-step synthesis can result from small losses at each stage. Key areas to investigate include:

  • Reagent Quality: Ensure all starting materials and reagents are pure and dry. For instance, the solvent for the Williamson ether synthesis must be anhydrous.[1]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor each reaction to completion. Quenching a reaction too early or too late can significantly impact yield.[2]

  • Workup and Extraction: Inefficient extraction or washing during the workup can lead to product loss. Ensure the pH is correct during acid-base extractions and that you are using the appropriate number of extractions.

  • Purification: Product can be lost during purification steps like column chromatography. Optimizing the solvent system for your column can help minimize this.[3]

Q2: I am having trouble reproducing the literature yield for the Suzuki coupling step. What are the most common reasons for this?

A2: Reproducibility issues with Suzuki couplings are common and often stem from subtle variations in reaction conditions.[4] Critical parameters to re-evaluate include:

  • Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Catalyst Activity: The palladium catalyst can degrade over time. Use a fresh batch of catalyst or a pre-catalyst if you suspect your current stock is no longer active.

  • Base Quality: The choice and quality of the base are crucial. Ensure the base is finely ground and anhydrous.

Q3: After the final hydrolysis step, I have difficulty isolating the pure this compound product. What purification strategies are recommended?

A3: The final product, a carboxylic acid, can be challenging to isolate.

  • Acid-Base Extraction: A primary purification method is to dissolve the crude product in an organic solvent and extract it with a mild aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer can then be separated, acidified (e.g., with dilute HCl) to precipitate the pure carboxylic acid, which is then extracted back into an organic solvent.[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.[7][8]

Troubleshooting Guides

Step 1: Williamson Ether Synthesis of Intermediate INT-1

Problem: The yield of the Williamson ether synthesis is below 50%. How can I improve it?

Answer: A low yield in this step is often due to competing elimination reactions or incomplete reaction. Here's a systematic approach to troubleshooting:

  • Check Reagents and Solvents:

    • Alkyl Halide Purity: Ensure the alkyl halide is free of acidic impurities.

    • Solvent Anhydrousness: The presence of water can consume the base and lead to side reactions. Use freshly dried solvents.

  • Optimize Reaction Conditions: The choice of base and solvent can have a significant impact on the yield. The following table provides a starting point for optimization.

BaseSolventTemperature (°C)Typical Yield (%)Notes
NaHTHF6575-85Strong, non-nucleophilic base. Requires anhydrous conditions.
K₂CO₃DMF8060-70Milder base, good for sensitive substrates.
Cs₂CO₃Acetonitrile8080-90Often gives higher yields but is more expensive.
  • Monitor Reaction Progress: Use TLC to track the disappearance of the starting material. If the reaction stalls, it may be due to degradation of the base or alkyl halide.

Step 2: Suzuki Coupling of INT-1 with Boronic Acid Ester

Problem: My Suzuki coupling reaction is not going to completion, and I observe multiple byproducts on the TLC plate.

Answer: Incomplete conversion and byproduct formation in Suzuki couplings are common issues. Consider the following troubleshooting steps:

  • Degassing: Inadequate degassing of the reaction mixture is a frequent cause of catalyst deactivation. Ensure you have thoroughly sparged the solvent and reaction mixture with an inert gas (argon or nitrogen) before adding the palladium catalyst.

  • Catalyst and Ligand Choice: The combination of the palladium source and the ligand is critical for catalytic activity.

Palladium SourceLigandCatalyst Loading (mol%)Typical Yield (%)Notes
Pd(PPh₃)₄None560-75A common starting point, but can be inefficient for some substrates.
Pd₂(dba)₃SPhos285-95A more active catalyst system for challenging couplings.
Pd(dppf)Cl₂None370-85Good for a range of substrates.

  • Troubleshooting Flowchart: The following decision tree can help diagnose the issue:

G start Low Yield in Suzuki Coupling q1 Is the starting material consumed? start->q1 a1_yes Yes q1->a1_yes TLC Analysis a1_no No q1->a1_no TLC Analysis q2 Multiple spots on TLC? a1_yes->q2 catalyst Catalyst deactivation. Use fresh catalyst, ensure inert atmosphere. a1_no->catalyst decomp Product decomposition. Consider milder base or lower temperature. q2->decomp Streaky baseline homo Homocoupling of boronic acid. Check degassing and stoichiometry. q2->homo Distinct spots a2_yes Yes a2_no No

Caption: Troubleshooting decision tree for low yield in Suzuki coupling.

Experimental Protocols

Detailed Protocol for the Suzuki Coupling of INT-1

This protocol describes the synthesis of the this compound precursor via a Suzuki coupling reaction.

  • Setup: To an oven-dried 100 mL round-bottom flask, add INT-1 (1.0 eq), the boronic acid ester (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon for 15 minutes.

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water (0.1 M solution based on INT-1) via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

    • Wash the organic layer with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Visualizations

Hypothetical Signaling Pathway of this compound

This compound is a potent inhibitor of the hypothetical "Kinase-X" pathway, which is implicated in uncontrolled cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_X Kinase-X Receptor->Kinase_X TF Transcription Factor Kinase_X->TF Proliferation Cell Proliferation TF->Proliferation SD70 This compound SD70->Kinase_X

Caption: Proposed inhibitory mechanism of this compound on the Kinase-X pathway.

Experimental Workflow for this compound Synthesis

This diagram outlines the three-step synthesis of the final compound this compound.

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 SM1 Starting Material 1 Step1 Williamson Ether Synthesis (NaH, THF) SM1->Step1 SM2 Starting Material 2 SM2->Step1 INT1 Intermediate INT-1 Step1->INT1 Step2 Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) INT1->Step2 BoronicAcid Boronic Acid Ester BoronicAcid->Step2 Precursor This compound Precursor Step2->Precursor Step3 Ester Hydrolysis (LiOH, THF/H₂O) Precursor->Step3 SD70 Final Product this compound Step3->SD70

Caption: Overall synthetic workflow for the production of this compound.

References

Technical Support Center: Refining the Purification of SD-70

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine the purification process of the recombinant protein SD-70.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue IDQuestionPotential CausesRecommended Solutions
SD70-T01 Low or No Yield: Why is the final yield of purified this compound very low or undetectable?1. Poor Expression: The expression level of this compound in the host system is insufficient.[1][2]2. Protein Degradation: this compound is being degraded by proteases during cell lysis or purification.[2]3. Inefficient Lysis: The cell lysis method is not effectively releasing this compound.4. Protein Aggregation: this compound is forming insoluble aggregates (inclusion bodies).[1][3]5. Incorrect Binding Buffer: The pH or ionic strength of the binding buffer is not optimal for this compound to bind to the chromatography resin.[1]1. Optimize Expression: Verify expression with a Western blot using an anti-tag antibody.[2] Optimize induction conditions (e.g., IPTG concentration, temperature).2. Add Protease Inhibitors: Incorporate a protease inhibitor cocktail into your lysis buffer.3. Optimize Lysis: Try alternative lysis methods (e.g., sonication, French press) or optimize the current method's parameters.4. Improve Solubility: Add solubilizing agents like non-ionic detergents or adjust the salt concentration in the lysis buffer. Consider purifying under denaturing conditions.5. Buffer Optimization: Adjust the pH and salt concentration of your binding buffer. Perform small-scale binding tests with varying buffer conditions.
SD70-T02 Poor Purity: The purified this compound sample contains significant contaminants.1. Insufficient Washing: The washing steps are not stringent enough to remove non-specifically bound proteins.[1][2]2. Non-Specific Binding: Contaminant proteins are binding to the chromatography resin.[1]3. Protein Aggregation: this compound is co-eluting with aggregated contaminants.4. Suboptimal Elution: The elution conditions are too harsh, causing the co-elution of tightly bound contaminants.[2]1. Optimize Wash Steps: Increase the number of wash steps or the volume of wash buffer. Add a low concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins) to the wash buffer.2. Modify Wash Buffer: Increase the salt concentration or add a non-ionic detergent to the wash buffer to disrupt non-specific interactions.3. Incorporate Polishing Step: Add a secondary purification step, such as size-exclusion or ion-exchange chromatography.[4]4. Gradient Elution: Use a gradient elution instead of a step elution to separate this compound from contaminants more effectively.
SD70-T03 Protein Aggregation: The purified this compound precipitates or aggregates after elution.1. High Protein Concentration: The concentration of the eluted protein is too high.2. Inappropriate Buffer Conditions: The pH, ionic strength, or additives in the elution buffer are not suitable for this compound stability.[5]3. Presence of Contaminants: Certain contaminants may be inducing aggregation.1. Reduce Concentration: Elute into a larger volume or perform immediate dilution after elution.2. Buffer Exchange: Immediately perform buffer exchange into a storage buffer optimized for this compound stability. This can be done via dialysis or a desalting column.3. Further Purification: Use an additional chromatography step to remove contaminants that may be causing aggregation.
SD70-T04 Protein Does Not Bind to Column: this compound is found in the flow-through and does not bind to the affinity column.1. Inaccessible Affinity Tag: The affinity tag on this compound may be folded into the protein structure and inaccessible to the resin.[2]2. Incorrect Buffer Conditions: The pH or ionic strength of the binding buffer is preventing binding.[1]3. High Flow Rate: The sample is passing through the column too quickly for efficient binding to occur.1. Denaturing Purification: Purify under denaturing conditions to expose the tag. The protein will need to be refolded later.2. Optimize Binding Buffer: Ensure the pH and salt concentrations are optimal for your specific affinity tag and resin.3. Reduce Flow Rate: Decrease the flow rate during sample application to allow more time for the protein to bind to the resin.

Frequently Asked Questions (FAQs)

1. What is the recommended first step if my this compound yield is consistently low?

The first step is to confirm the expression of this compound in your crude lysate before purification. This can be done by running an SDS-PAGE gel of the lysate and performing a Western blot using an antibody against the affinity tag (e.g., anti-His).[2] This will help you determine if the problem is with expression or the purification process itself.

2. How can I prevent this compound from degrading during purification?

To prevent protein degradation, it is crucial to add a protease inhibitor cocktail to your lysis buffer. Additionally, keeping the protein sample on ice or at 4°C throughout the purification process can help to reduce protease activity.

3. What should I do if this compound is in inclusion bodies?

If this compound is expressed in inclusion bodies, you will need to solubilize the inclusion bodies using a strong denaturant, such as urea (B33335) or guanidinium (B1211019) chloride. The solubilized, denatured protein can then be purified using affinity chromatography under denaturing conditions. After purification, the protein will need to be refolded into its active conformation.

4. My purified this compound looks pure on a Coomassie-stained gel, but it is inactive. What could be the problem?

The loss of activity could be due to improper folding. This can happen if the purification conditions are too harsh. Ensure that the pH and salt concentrations of your buffers are within a range that maintains the stability and activity of this compound. If you are using a denaturing purification protocol, the refolding step is critical and may need to be optimized.

5. Can I use the same buffer for lysis, binding, and washing?

While the base components of the buffers may be similar, they often require different concentrations of certain additives. For example, the wash buffer may contain a low concentration of the eluting agent to remove weakly bound contaminants, which would not be present in the lysis or binding buffers. It is important to use buffers that are specifically optimized for each step of the purification process.

Experimental Protocols

Protocol 1: Optimizing Lysis Buffer for this compound

This protocol outlines a method for testing different lysis buffer compositions to improve the yield and solubility of this compound.

  • Culture and induce your expression host to produce this compound.

  • Harvest the cells by centrifugation and resuspend the cell pellet in a base lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0).

  • Aliquot the resuspended cells into several tubes.

  • To each tube, add a different combination of additives to test. For example:

    • Tube 1: Base lysis buffer only (Control)

    • Tube 2: Base lysis buffer + 1% Triton X-100

    • Tube 3: Base lysis buffer + 10% Glycerol

    • Tube 4: Base lysis buffer + 1 M L-Arginine

  • Lyse the cells in each tube using your standard method (e.g., sonication).

  • Centrifuge the lysates to separate the soluble and insoluble fractions.

  • Analyze the amount of this compound in the soluble fraction of each sample by SDS-PAGE and Western blot.

  • The condition that yields the highest amount of soluble this compound is the optimal lysis buffer.

Protocol 2: Gradient Elution for Improved Purity

This protocol describes how to perform a linear gradient elution to separate this compound from tightly bound contaminants. This example is for a His-tagged protein using an imidazole gradient.

  • Equilibrate your affinity column with binding buffer.

  • Load your clarified lysate onto the column.

  • Wash the column with several column volumes of wash buffer (binding buffer with a low concentration of imidazole, e.g., 20 mM).

  • Prepare two buffers: Buffer A (wash buffer) and Buffer B (elution buffer, e.g., binding buffer with 500 mM imidazole).

  • Set up your chromatography system to create a linear gradient from 0% to 100% Buffer B over a specified number of column volumes (e.g., 10-20 CV).

  • Start the gradient and collect fractions as the elution proceeds.

  • Analyze the collected fractions by SDS-PAGE to identify the fractions containing pure this compound.

  • Pool the pure fractions for downstream applications.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps Cell_Culture Cell Culture & Induction Harvest Cell Harvesting Cell_Culture->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Lysate Clarification Lysis->Clarification Binding Column Binding Clarification->Binding Washing Column Washing Binding->Washing Elution Elution Washing->Elution Purity_Check Purity Check (SDS-PAGE) Elution->Purity_Check Buffer_Exchange Buffer Exchange / Dialysis Purity_Check->Buffer_Exchange Final_Product Pure this compound Buffer_Exchange->Final_Product

Caption: Standard workflow for the purification of recombinant this compound.

Troubleshooting_Logic Start Start Purification Check_Yield Low Yield? Start->Check_Yield Check_Purity Low Purity? Check_Yield->Check_Purity No Check_Expression Check Expression (Western Blot) Check_Yield->Check_Expression Yes Optimize_Wash Optimize Wash Conditions Check_Purity->Optimize_Wash Yes Success Successful Purification Check_Purity->Success No Optimize_Lysis Optimize Lysis & Solubility Check_Expression->Optimize_Lysis Add_Polish_Step Add Polishing Step (SEC/IEX) Optimize_Wash->Add_Polish_Step

Caption: A logical workflow for troubleshooting common this compound purification issues.

References

Validation & Comparative

Unraveling SD-70: A Comparative Guide to Two Distinct Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of cancer therapeutics is witnessing the emergence of novel agents with highly specific mechanisms of action. Among these, molecules designated "SD-70" have shown promise, yet this nomenclature refers to two distinct investigational drugs with fundamentally different therapeutic targets and modes of action. This guide provides a comprehensive comparison of these two agents: SD70, a small molecule inhibitor of the histone demethylase KDM4C , and SEA-CD70, a monoclonal antibody targeting the cell surface protein CD70 . This clarification is crucial for researchers, scientists, and drug development professionals to accurately assess their potential applications and underlying biological principles.

Part 1: SD70 - The KDM4C Inhibitor

Therapeutic Target: Histone Lysine Demethylase 4C (KDM4C), also known as JMJD2C, is a member of the JmjC domain-containing family of histone demethylases. KDM4C plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3). Dysregulation of KDM4C activity is implicated in the pathogenesis of various cancers, including prostate cancer, lung cancer, and acute myeloid leukemia (AML), by altering gene expression programs that control cell proliferation, differentiation, and survival.[1]

Mechanism of Action: SD70 is a small molecule that acts as a competitive inhibitor of KDM4C.[1] By blocking the catalytic activity of KDM4C, SD70 leads to an increase in the repressive histone marks H3K9me2/3. This epigenetic modification results in the silencing of oncogenic gene expression, thereby inhibiting cancer cell growth and survival.[2] For instance, in prostate cancer, SD70 has been shown to repress the androgen receptor (AR) transcriptional program.[2]

Preclinical Data Summary:

Parameter Cell Line/Model Result Reference
IC50 KDM4C enzymatic assay~30 µM[2][3]
Cell Viability CWR22Rv1 (Prostate Cancer)9% survival at 10 µM[4]
PC3 (Prostate Cancer)14% survival at 2 µM[4]
DU145 (Prostate Cancer)26% survival at 2 µM[4]
SPC-A1 & H460 (Lung Cancer)Dose-dependent decrease[1][5]
In Vivo Efficacy CWR22Rv1 XenograftSignificant tumor growth inhibition[2]
Lung Cancer XenograftDose-dependent tumor growth inhibition[1][5]

Signaling Pathway and Experimental Workflow:

KDM4C_Inhibition_Pathway SD70 Mechanism of Action SD70 SD70 KDM4C KDM4C (Histone Demethylase) SD70->KDM4C Inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 Demethylates Oncogenes Oncogene Transcription (e.g., c-Myc, AR targets) H3K9me3->Oncogenes Represses Proliferation Cancer Cell Proliferation & Survival Oncogenes->Proliferation Promotes Experimental_Workflow_SD70 SD70 In Vitro/In Vivo Testing Workflow cluster_invitro In Vitro cluster_invivo In Vivo cell_lines Cancer Cell Lines (Prostate, Lung, etc.) sd70_treatment_vitro SD70 Treatment (Dose-Response) cell_lines->sd70_treatment_vitro viability_assay Cell Viability Assay (CCK-8 / MTT) sd70_treatment_vitro->viability_assay chip_assay ChIP Assay (H3K9me3 levels) sd70_treatment_vitro->chip_assay xenograft Xenograft Model (e.g., Nude Mice) sd70_treatment_vivo SD70 Administration (e.g., i.p. injection) xenograft->sd70_treatment_vivo tumor_measurement Tumor Volume Measurement sd70_treatment_vivo->tumor_measurement SEACD70_Mechanism SEA-CD70 Mechanism of Action SEACD70 SEA-CD70 TumorCell Tumor Cell (CD70+) SEACD70->TumorCell Binds to CD70 NKCell NK Cell SEACD70->NKCell Engages Fc Receptor Macrophage Macrophage SEACD70->Macrophage Engages Fc Receptor Complement Complement Proteins SEACD70->Complement Activates CD27 CD27 SEACD70->CD27 Blocks Interaction with CD70 NKCell->TumorCell ADCC Macrophage->TumorCell ADCP Complement->TumorCell CDC TCell T-Cell CD27->TCell On Clinical_Trial_Workflow_SEACD70 SEA-CD70 Clinical Trial Workflow (Simplified) cluster_phase1 Phase 1 (NCT04227847) patient_recruitment Patient Recruitment (Relapsed/Refractory MDS/AML) dose_escalation Dose Escalation (Monotherapy & Combination) patient_recruitment->dose_escalation safety_tolerability Primary Endpoint: Safety & Tolerability dose_escalation->safety_tolerability efficacy_assessment Secondary Endpoints: ORR, OS, etc. dose_escalation->efficacy_assessment

References

A Comparative Guide to the Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A note on "SD-70": Publicly available scientific literature and regulatory guidelines do not contain specific references to an analytical method designated as "this compound." Therefore, this guide provides a comprehensive overview of the principles and practices for the cross-validation of analytical methods in general, which can be applied to any specific internal method, such as one potentially designated "this compound."

The cross-validation of an analytical method is a critical process to ensure that a validated procedure yields consistent and reliable results across different laboratories, analysts, or instruments.[1] This is particularly crucial in the pharmaceutical industry for regulatory compliance and to ensure data integrity throughout the drug development lifecycle.[1][2]

Approaches to Analytical Method Transfer and Cross-Validation

The successful transfer of an analytical method from a transferring (sending) laboratory to a receiving laboratory is essential for multi-site studies and commercial manufacturing.[1][3] The primary approaches for this transfer, which involves cross-validation, include:

  • Comparative Testing: This is the most common approach where both the transferring and receiving laboratories analyze the same set of samples from a homogenous batch. The results are then statistically compared against predefined acceptance criteria.[4]

  • Co-validation: In this strategy, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory. This is often employed when a new method is being developed and needs to be implemented in multiple locations simultaneously.[3][4]

  • Method Verification or Partial Validation: This involves the receiving laboratory performing a subset of the validation experiments to demonstrate their proficiency with the method. This approach is suitable when the method is well-established and robust.[5]

The selection of the appropriate method transfer approach depends on several factors, including the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[4]

G start Select Method Transfer Approach is_new_method Is the method new or complex? start->is_new_method receiving_lab_exp Is the receiving lab experienced? is_new_method->receiving_lab_exp No co_validation Co-validation is_new_method->co_validation Yes comp_testing Comparative Testing receiving_lab_exp->comp_testing No partial_validation Partial Validation receiving_lab_exp->partial_validation Yes

Decision tree for selecting a method transfer approach.

Key Performance Criteria in Cross-Validation

During cross-validation, several key performance characteristics of the analytical method are evaluated to ensure equivalency between the laboratories.[1]

Parameter Description Typical Acceptance Criteria
Accuracy The closeness of test results to the true value.The mean recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).The Relative Standard Deviation (RSD) should be not more than 2.0%.
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from placebo or known impurities at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.Correlation coefficient (r²) should be not less than 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of at least 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should pass under all varied conditions.

Acceptance criteria may vary depending on the specific method and regulatory requirements.[6]

Experimental Protocol: Comparative Testing for an HPLC Assay Method

This protocol outlines a comparative study for the transfer of a High-Performance Liquid Chromatography (HPLC) method for the assay of a drug substance.[4]

1. Objective: To demonstrate that the receiving laboratory can produce equivalent results to the transferring laboratory for the assay of Drug Substance X using HPLC method No. YYY.[4]

2. Scope: This protocol applies to the transfer of the validated HPLC assay method for Drug Substance X from the transferring laboratory to the receiving laboratory.[4]

3. Responsibilities:

  • Transferring Laboratory: Provide the validated analytical method, reference standards, and well-characterized samples. Generate comparative data.[4]

  • Receiving Laboratory: Ensure equipment is qualified and personnel are trained. Generate comparative data.[4]

  • Both Laboratories: Jointly review and approve the protocol and final report.[4]

4. Experimental Design:

  • One analyst from each laboratory will perform the analysis.[4]

  • Six independent preparations of the Drug Substance X sample will be analyzed by each laboratory.[4]

  • Three replicate injections will be made for each sample preparation.[4]

5. Procedure:

  • Both laboratories will follow the analytical method No. YYY without deviation.[4]

  • System suitability tests will be performed and must meet the established criteria before sample analysis.[4]

  • The assay of Drug Substance X will be calculated against the reference standard.[4]

6. Acceptance Criteria:

  • The individual assay results from both laboratories should be within ±2.0% of the overall mean.

  • The difference in the mean assay values between the two laboratories should not be more than 2.0%.

  • The F-test for variances should show no significant difference between the precision of the two laboratories.

G cluster_transferring Transferring Laboratory cluster_receiving Receiving Laboratory a1 Prepare Samples & Standards a2 Perform HPLC Analysis a1->a2 a3 Calculate Assay Results a2->a3 comparison Statistical Comparison of Results a3->comparison b1 Prepare Samples & Standards b2 Perform HPLC Analysis b1->b2 b3 Calculate Assay Results b2->b3 b3->comparison protocol Shared Protocol & Samples protocol->a1 protocol->b1 report Final Report comparison->report G discovery Drug Discovery (Assay Development) preclinical Preclinical Studies (Bioanalytical Methods) discovery->preclinical Method Validation clinical Clinical Trials (QC Testing) preclinical->clinical Method Transfer manufacturing Manufacturing (Process Control) clinical->manufacturing Cross-Validation market Post-Market (Stability Testing) manufacturing->market Method Verification

References

SD-70: An In-depth In Vivo and In Vitro Correlation and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the KDM4C inhibitor, SD-70, detailing its performance in both in vitro and in vivo settings across various cancer models. Through objective comparison with alternative therapeutic strategies and supporting experimental data, this document serves as a valuable resource for researchers in the field of oncology and drug development.

In Vitro and In Vivo Correlation of this compound: A Comparative Analysis

This compound, a derivative of 8-hydroxyquinoline, has been identified as a specific inhibitor of the histone demethylase KDM4C. Its efficacy has been demonstrated in several cancer types, including prostate cancer, lung cancer, and acute myeloid leukemia (AML). This section presents a comparative summary of its performance against other KDM4C inhibitors and in combination therapies.

Comparative Efficacy of KDM4C Inhibitors
InhibitorTarget CancerIn Vitro Potency (IC50)In Vivo ModelKey In Vivo FindingsReference
This compound Prostate Cancer30 µM (KDM4C)CWR22Rv1 XenograftInhibited tumor growth at 10 mg/kg daily i.p. injection.[1][2]
This compound Lung CancerNot specifiedC57BL/6 Mouse ModelIn triple therapy (with RT and anti-PD-L1), enhanced CD8+ T cell infiltration and antitumor immunity.[3][4]
This compound & MI-503 MLL::AF9 AMLSynergistic ApoptosisAML Xenograft ModelCombination significantly prolonged survival compared to single agents.[5][6]
SD49-7 LeukemiaStronger inhibition than this compoundMLL-AF9 Leukemia ModelMore potent in inducing apoptosis and inhibiting colony formation in vitro compared to this compound.[7]
In Vitro Prostate Cancer Cell Viability
Cell LineThis compound ConcentrationCell Survival (%)
CWR22Rv110 µM9%
PC32 µM14%
DU1452 µM26%

Key Experimental Protocols

In Vitro Cell Viability Assay (Prostate Cancer)
  • Cell Lines: CWR22Rv1, PC3, and DU145 human prostate cancer cell lines.

  • Treatment: Cells were treated with varying concentrations of this compound.

  • Assay: Cell viability was assessed using a standard cell proliferation assay (e.g., MTT or CellTiter-Glo®) after a defined incubation period.

  • Data Analysis: Results were expressed as the percentage of viable cells compared to a vehicle-treated control group.

In Vivo Tumor Xenograft Model (Prostate Cancer)
  • Animal Model: Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Implantation: 1-5 x 10^6 CWR22Rv1 human prostate cancer cells were subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reached a palpable size (e.g., 100-150 mm³), mice were randomized into treatment and control groups. This compound was administered intraperitoneally (i.p.) at a dose of 10 mg/kg body weight daily. The control group received a vehicle solution.

  • Monitoring: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers. Animal body weight was monitored as a measure of toxicity.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and tumors were excised for further analysis.[1][2]

In Vivo Triple Therapy Model (Lung Cancer)
  • Animal Model: C57BL/6 mice.

  • Tumor Implantation: Lewis Lung Carcinoma (LLC) cells were subcutaneously injected.

  • Treatment: Mice were treated with a combination of this compound, radiotherapy (RT), and an anti-PD-L1 antibody.

  • Analysis: Tumor-infiltrating lymphocytes, particularly CD8+ T cells, were analyzed by flow cytometry and immunohistochemistry to assess the anti-tumor immune response.[3][4]

In Vivo Leukemia Model (AML)
  • Animal Model: Immunodeficient mice.

  • Tumor Implantation: MLL::AF9-expressing leukemia cells were transplanted into recipient mice.

  • Treatment: Mice were treated with this compound, the menin inhibitor MI-503, or a combination of both.

  • Monitoring: Disease progression was monitored by assessing leukemia cell engraftment in peripheral blood and bone marrow. Survival of the mice was the primary endpoint.[5][6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vivo evaluation.

SD70_KDM4C_Signaling_Pathway cluster_prostate Prostate Cancer cluster_lung Lung Cancer cluster_leukemia Leukemia SD70_p This compound KDM4C_p KDM4C SD70_p->KDM4C_p inhibits AR Androgen Receptor KDM4C_p->AR activates cMyc_p c-Myc KDM4C_p->cMyc_p activates AKT AKT KDM4C_p->AKT activates Proliferation_p Cell Proliferation AR->Proliferation_p cMyc_p->Proliferation_p AKT->Proliferation_p SD70_l This compound KDM4C_l KDM4C SD70_l->KDM4C_l inhibits H3K36me3 H3K36me3 KDM4C_l->H3K36me3 demethylates CXCL10 CXCL10 Transcription H3K36me3->CXCL10 promotes CD8T CD8+ T Cell Infiltration CXCL10->CD8T SD70_leu This compound KDM4_leu KDM4s SD70_leu->KDM4_leu inhibits MDM2 MDM2 KDM4_leu->MDM2 suppresses p21 p21CIP1 MDM2->p21 inhibits Apoptosis Apoptosis p21->Apoptosis

Caption: this compound inhibits KDM4C, affecting distinct downstream pathways in different cancers.

InVivo_Experimental_Workflow Start Cancer Cell Line Selection Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Start->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (this compound, Vehicle, Combination) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Analysis Tumor Excision, Histology, Biomarker Analysis Endpoint->Analysis

Caption: A generalized workflow for in vivo evaluation of this compound in mouse models.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of oncology, particularly those focused on prostate cancer, the selective inhibition of histone demethylases presents a promising therapeutic avenue. This guide provides a detailed head-to-head comparison of two notable inhibitors of the histone lysine (B10760008) demethylase KDM4C (also known as JMJD2C): SD-70 and JIB-04. Both compounds have demonstrated anti-tumor activity and serve as valuable tools for investigating the role of KDM4C in cancer progression.

This comparison guide synthesizes available experimental data to objectively evaluate the biochemical potency, cellular activity, and in vivo efficacy of this compound and JIB-04. Detailed experimental protocols are provided to support the interpretation of the presented data.

Biochemical Potency Against KDM4C

A critical starting point for comparing enzyme inhibitors is their direct potency against the target protein. Both this compound and JIB-04 have been evaluated for their ability to inhibit the enzymatic activity of KDM4C.

CompoundTargetIC50
This compound KDM4C/JMJD2C30 µM[1][2]
JIB-04 KDM4C/JMJD2C1.1 µM[3]

Table 1: Biochemical Potency of this compound and JIB-04 against KDM4C. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce the enzymatic activity of KDM4C by 50%.

JIB-04 demonstrates significantly higher biochemical potency against KDM4C, with an IC50 value in the low micromolar range, making it a more potent inhibitor at the enzymatic level compared to this compound.

Cellular Activity in Prostate Cancer Cell Lines

The efficacy of a compound at the cellular level is a crucial indicator of its potential as a therapeutic agent. Both this compound and JIB-04 have been assessed for their ability to inhibit the proliferation of various prostate cancer cell lines.

CompoundCell LineConcentrationCell Survival/Viability
This compound CWR22Rv110 µM9%
PC32 µM14%
DU1452 µM26%
JIB-04 LNCaPIC50 < 10 nMNot specified
PC3IC50 < 10 nMNot specified

Table 2: Anti-proliferative Activity of this compound and JIB-04 in Prostate Cancer Cell Lines. This table summarizes the effects of each compound on the survival and viability of different prostate cancer cell lines.

In Vivo Efficacy in Xenograft Models

The ultimate preclinical validation for an anti-cancer compound is its ability to inhibit tumor growth in a living organism. Both this compound and JIB-04 have been evaluated in xenograft models of cancer.

CompoundXenograft ModelEffect
This compound CWR22Rv1 (Prostate Cancer)Inhibition of tumor growth
JIB-04 Multiple, including Breast CancerReduction in tumor growth and prolonged survival

Table 3: In Vivo Anti-Tumor Efficacy of this compound and JIB-04. This table highlights the demonstrated effects of each compound in animal models of cancer.

This compound has been shown to inhibit tumor growth in a CWR22Rv1 prostate cancer xenograft mouse model.[2] JIB-04 has also demonstrated in vivo efficacy, reducing tumor burden in xenograft models and increasing the survival of mice in a breast cancer model.[7][8]

Mechanism of Action: The KDM4C Signaling Pathway

Both this compound and JIB-04 exert their anti-tumor effects by inhibiting the histone demethylase activity of KDM4C. KDM4C plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3). The inhibition of KDM4C leads to the modulation of key signaling pathways involved in cancer cell proliferation and survival.

KDM4C_Signaling_Pathway KDM4C Signaling Pathway in Prostate Cancer cluster_epigenetic Epigenetic Regulation cluster_downstream Downstream Signaling This compound This compound KDM4C KDM4C This compound->KDM4C inhibition JIB-04 JIB-04 JIB-04->KDM4C inhibition H3K9me3 H3K9me3 (Repressive Mark) KDM4C->H3K9me3 demethylation H3K36me3 H3K36me3 (Activating Mark) KDM4C->H3K36me3 demethylation AKT AKT KDM4C->AKT activation cMyc c-Myc KDM4C->cMyc activation HIF1a HIF1α KDM4C->HIF1a activation Proliferation Proliferation AKT->Proliferation cMyc->Proliferation VEGFA VEGFA HIF1a->VEGFA activation Angiogenesis Angiogenesis VEGFA->Angiogenesis

Figure 1: KDM4C signaling pathway in prostate cancer.

KDM4C promotes prostate cancer cell proliferation through the activation of AKT and c-Myc signaling pathways. It also plays a role in activating the HIF1α/VEGFA signaling cascade, which is involved in angiogenesis. By inhibiting KDM4C, both this compound and JIB-04 can disrupt these oncogenic signaling pathways.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the data presented, the following are generalized protocols for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Cell_Viability_Assay Cell Viability Assay Workflow A 1. Seed prostate cancer cells in 96-well plates B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat cells with varying concentrations of this compound or JIB-04 B->C D 4. Incubate for a defined period (e.g., 72 hours) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours to allow formazan (B1609692) crystal formation E->F G 7. Solubilize formazan crystals with a solubilization buffer F->G H 8. Measure absorbance at 570 nm using a plate reader G->H I 9. Calculate cell viability relative to untreated controls H->I

Figure 2: Workflow for a typical MTT-based cell viability assay.

In Vivo Xenograft Study

This protocol outlines the general steps for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

Xenograft_Study In Vivo Xenograft Study Workflow A 1. Subcutaneously inject prostate cancer cells (e.g., CWR22Rv1) into immunocompromised mice B 2. Allow tumors to establish and reach a palpable size A->B C 3. Randomize mice into treatment and control groups B->C D 4. Administer this compound, JIB-04, or vehicle control via the appropriate route (e.g., intraperitoneal, oral gavage) C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. Continue treatment for a pre-determined duration E->F G 7. At the end of the study, sacrifice mice and excise tumors for analysis F->G H 8. Compare tumor growth between treatment and control groups G->H

Figure 3: General workflow for an in vivo xenograft study.

Note on Protocols: The specific details of these protocols, such as cell seeding density, drug concentrations, treatment duration, and animal model specifics, may vary between studies. Researchers should refer to the original publications for precise experimental conditions.

Conclusion

Both this compound and JIB-04 are valuable chemical probes for studying the function of KDM4C in prostate cancer and other malignancies. JIB-04 exhibits superior biochemical potency against KDM4C compared to this compound. While both compounds show anti-proliferative effects in prostate cancer cells and in vivo anti-tumor activity, the higher potency of JIB-04 at the enzymatic level may translate to greater efficacy at lower concentrations in cellular and in vivo models.

For researchers selecting an inhibitor for their studies, the choice may depend on the specific experimental context. JIB-04's higher potency makes it an attractive option for a wide range of applications. However, the availability of specific cellular data for this compound in certain prostate cancer cell lines might make it a relevant comparator in specific contexts. Further head-to-head studies in the same experimental systems are warranted to provide a more definitive comparison of their therapeutic potential.

References

Validating the Preclinical Safety of SD-70: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical safety profile of SD-70, a novel KDM4C inhibitor, with alternative KDM4 inhibitors. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential and safety considerations of this compound. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows.

Preclinical Safety Data Summary

While comprehensive toxicology reports with specific LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values for this compound are not publicly available, existing in vivo studies provide some initial safety insights. This section compares the available safety-related data for this compound with other KDM4 inhibitors, TACH101 and JIB-04.

Parameter This compound TACH101 (Pan-KDM4 Inhibitor) JIB-04 (Pan-Jumonji Inhibitor)
Reported Toxicity "Tolerable toxicity" observed in a C57BL/6 mouse tumor model.[1]Favorable safety profile in preclinical models (rats and dogs).[2][3] Manageable toxicities observed.[3]"Without general toxicity" in vivo.[4][5]
Effects on Body Weight No significant body weight changes reported in published xenograft studies.In a xenograft mouse model, body weight fluctuations were maintained within 10% during treatment, suggesting good tolerability.[6]No effect on body weight in H358 xenograft animals.[5]
Off-Target Activity Data not publicly available.Selective in off-target panel assays of receptors, ion channels, and transporters.[2] Did not show any significant binding displacement activity against cardiac ion channels.[2]Does not alter the activities of other αKG-dependent enzymes.[4]
CYP Enzyme Interaction Data not publicly available.Did not show inhibition or induction of CYP enzymes, suggesting a low probability of CYP-mediated drug-drug interaction.[2]Data not publicly available.
Clinical Development Stage Preclinical.Phase 1 clinical trials are being planned/underway.[1][2][3][7]Preclinical.

Experimental Protocols

The following are detailed methodologies for key preclinical safety and toxicology studies, based on established international guidelines (e.g., ICH, FDA). These protocols provide a framework for the comprehensive evaluation of a novel compound like this compound.

Acute Toxicity Study

Objective: To determine the potential toxicity of a substance after a single dose and to establish the Maximum Tolerated Dose (MTD).[8]

Methodology:

  • Test System: Two mammalian species, typically one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).[9]

  • Administration: A single administration of this compound via the intended clinical route (e.g., intravenous, oral gavage).

  • Dose Levels: A range of doses, including a limit dose of 2000 mg/kg (or 5000 mg/kg under certain conditions), is used to identify a dose that causes mortality or evident toxicity.[9][10]

  • Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is recorded regularly.[8][11]

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy.[11]

Repeated Dose Toxicity Study

Objective: To evaluate the toxicological effects of a substance after repeated administration over a defined period.[9][12]

Methodology:

  • Test System: Two species, one rodent and one non-rodent.[12][13]

  • Administration: Daily administration of this compound for a duration that supports the proposed clinical trial duration (e.g., 28 days, 90 days).[13]

  • Dose Levels: At least three dose levels (low, mid, and high) and a control group. The high dose should produce some toxicity but not mortality.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmology, and regular hematology and clinical chemistry analysis.

  • Endpoints: Identification of target organs of toxicity, dose-response relationships, and the potential for cumulative effects and reversibility of toxic effects.[12] A No-Observed-Adverse-Effect-Level (NOAEL) is typically determined.[9]

Safety Pharmacology

Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[2][3][7]

Methodology:

  • Core Battery Tests:

    • Central Nervous System (CNS): Assessment of effects on behavior, coordination, and body temperature in rodents.

    • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a non-rodent species like dogs.

    • Respiratory System: Assessment of respiratory rate and function.[7]

  • Dose Levels: Doses should cover and exceed the therapeutic range.[7]

Genotoxicity

Objective: To identify substances that may induce damage to genetic material.

Methodology: A standard battery of in vitro and in vivo tests is recommended.

  • In Vitro Tests:

    • A test for gene mutation in bacteria (Ames test).

    • An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro mouse lymphoma assay.

  • In Vivo Test:

    • An in vivo test for chromosomal damage using rodent hematopoietic cells (e.g., micronucleus test).

Carcinogenicity

Objective: To determine the carcinogenic potential of a substance after long-term exposure.

Methodology:

  • Test System: Typically conducted in two rodent species, often rats and mice.

  • Administration: The substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).

  • Dose Levels: Three dose levels and a concurrent control group. The highest dose should be the Maximum Tolerated Dose (MTD).

  • Endpoints: The incidence, type, and location of tumors are evaluated through gross and histopathological examination.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound functions as a specific inhibitor of KDM4C, a histone demethylase. Its anti-cancer effects are mediated through the modulation of key signaling pathways.

KDM4C_CXCL10_Pathway SD70 This compound KDM4C KDM4C SD70->KDM4C inhibits H3K36me3 H3K36me3 (Transcriptional Activation Mark) KDM4C->H3K36me3 demethylates CXCL10_promoter CXCL10 Promoter H3K36me3->CXCL10_promoter binds to CXCL10_transcription CXCL10 Transcription CXCL10_promoter->CXCL10_transcription induces CD8_T_cell CD8+ T Cell Mediated Antitumor Immunity CXCL10_transcription->CD8_T_cell enhances

Caption: KDM4C Inhibition by this compound Enhances Antitumor Immunity.[1]

KDM4_Apoptosis_Pathway cluster_p53_regulation p53 Regulation KDM4_Inhibition KDM4 Inhibition (e.g., by this compound) MDM2 MDM2 KDM4_Inhibition->MDM2 suppresses expression p53 p53 MDM2->p53 degrades Apoptosis Apoptosis p53->Apoptosis induces

Caption: KDM4 Inhibition Promotes Apoptosis via MDM2 Suppression.

Experimental Workflows

The preclinical evaluation of a novel therapeutic agent like this compound follows a structured workflow.

Preclinical_Safety_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Genotoxicity_in_vitro Genotoxicity (Ames, Chromosomal Aberration) Genotoxicity_in_vivo Genotoxicity (Micronucleus Test) Genotoxicity_in_vitro->Genotoxicity_in_vivo positive result may trigger Acute_Toxicity Acute Toxicity Repeated_Dose Repeated Dose Toxicity Acute_Toxicity->Repeated_Dose informs dose selection IND_Filing IND_Filing Acute_Toxicity->IND_Filing IND Filing Carcinogenicity Carcinogenicity Repeated_Dose->Carcinogenicity informs dose selection Repeated_Dose->IND_Filing IND Filing Safety_Pharmacology Safety Pharmacology Safety_Pharmacology->IND_Filing IND Filing Genotoxicity_in_vivo->IND_Filing IND Filing Carcinogenicity->IND_Filing IND Filing

Caption: General Preclinical Safety Evaluation Workflow.

Xenograft_Study_Workflow start Human Tumor Cells/ Patient-Derived Tissue implantation Implantation into Immunocompromised Mice start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment Initiation (this compound, Vehicle Control) tumor_growth->treatment monitoring Monitor Tumor Volume & Animal Well-being treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint end Efficacy & Safety Assessment endpoint->end

Caption: Xenograft Model Workflow for Efficacy and Safety Assessment.

References

Safety Operating Guide

Navigating Chemical Disposal in the Laboratory: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "SD-70" did not identify a specific chemical substance; the designation is more commonly associated with products such as the EMD SD70 series of diesel-electric locomotives, DIN connectors, and alarm system components.[1][2][3][4] Given the context of laboratory safety and chemical handling for an audience of researchers and scientists, this guide provides a general framework for the proper disposal of hazardous laboratory chemicals.

Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and ensures compliance with regulatory standards. The following procedures offer a generalized methodology for the safe disposal of hazardous chemical waste.

General Chemical Waste Disposal Procedures

It is the responsibility of the waste generator to determine if a waste is hazardous.[5] This can often be ascertained from the substance's Safety Data Sheet (SDS), the process that generated the waste, and knowledge of its chemical properties, such as toxicity, reactivity, ignitability, or corrosivity.[5]

Step 1: Waste Identification and Segregation

  • Characterization: Determine the chemical composition and hazardous properties of the waste. Never dispose of unknown chemicals.

  • Segregation: Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should typically be collected in separate containers.[6] Acids and bases should also be segregated from other waste types.[6]

Step 2: Container Selection and Labeling

  • Container Compatibility: Ensure the waste container is made of a material compatible with the chemical waste it will hold. The container must be in good condition, free of leaks or cracks, and have a secure lid.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[7] Chemical formulas or abbreviations are generally not acceptable. The date when waste is first added to the container should also be recorded.

Step 3: Storage

  • Secure Storage: Store waste containers in a designated, well-ventilated area, away from sources of ignition.[8]

  • Secondary Containment: It is best practice to store waste containers in secondary containment to capture any potential leaks or spills.[7]

  • Closed Containers: Keep waste containers closed at all times, except when adding waste.[7]

Step 4: Disposal and Removal

  • Authorized Removal: Hazardous waste must be disposed of through authorized channels, typically a facility's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[5][6]

  • Regulatory Compliance: Hazardous waste must be transported by registered transporters to a permitted treatment, storage, or disposal facility.[5] Never pour chemical waste down the drain unless specifically authorized and the facility is equipped with appropriate neutralization systems.[6][9]

Summary of Common Laboratory Waste Categories and Disposal

Waste CategoryExamplesKey Disposal Procedures
Halogenated Solvents Dichloromethane, ChloroformCollect in a designated, clearly labeled, compatible container. Do not mix with non-halogenated solvents.
Non-Halogenated Solvents Acetone, Ethanol, HexanesCollect in a designated, clearly labeled, compatible container. Do not mix with halogenated solvents.[6]
Aqueous Acidic & Basic Waste Hydrochloric acid solutions, Sodium hydroxide (B78521) solutionsCollect in separate, compatible containers. Neutralization may be permissible in labs with active neutralization systems, but consult with EHS first.[6]
Acutely Hazardous Waste (P-listed) Sodium azide, Osmium tetroxideThese have very strict accumulation limits.[10] The original containers must also be treated as hazardous waste.[6] Collection must be requested promptly once limits are reached.[10]
Contaminated Solid Waste Contaminated labware, gloves, paper towelsPackage in a suitable container or bag, and label with the contaminating chemical. Dispose of through the hazardous waste stream.[7]
Empty Chemical Containers ---Containers of non-acutely hazardous chemicals should be triple-rinsed with a suitable solvent.[7] The rinsate must be collected as hazardous waste.[7] After rinsing and air-drying, deface the label and dispose of the container in the appropriate receptacle (e.g., glass disposal box).[6]

General Workflow for Laboratory Chemical Disposal

The following diagram illustrates a typical decision-making process for the disposal of chemical waste in a laboratory setting.

G cluster_0 A Chemical Waste Generated B Is the chemical identity known? A->B C Consult Supervisor or EHS for identification and disposal B->C  No D Is it a hazardous material? (Check SDS or other resources) B->D  Yes E Dispose as non-hazardous waste (Follow institutional guidelines) D->E  No F Select appropriate, compatible, and labeled waste container D->F  Yes G Segregate from incompatible waste streams F->G H Store in designated secondary containment area G->H I Request waste pickup from EHS H->I

Caption: Workflow for the identification and disposal of laboratory chemical waste.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。